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Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate Documentation Hub

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  • Product: Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate
  • CAS: 1936224-65-5

Core Science & Biosynthesis

Foundational

Strategic Utilization of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) in Oral GLP-1 Receptor Agonist Synthesis

Executive Summary & Strategic Context The therapeutic landscape for metabolic disorders is undergoing a paradigm shift. While peptide-based Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs) have dominated the market,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The therapeutic landscape for metabolic disorders is undergoing a paradigm shift. While peptide-based Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs) have dominated the market, their reliance on injectable delivery systems or complex oral absorption enhancers has created significant patient compliance barriers[1]. The pharmaceutical industry's "holy grail" is the development of fully synthetic, orally bioavailable small molecule GLP-1RAs[2].

Clinical candidates such as Pfizer's danuglipron represent this next generation of incretin mimetics[3]. At the heart of these molecular architectures lies a privileged heterocyclic scaffold. This technical guide provides an in-depth analysis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) , a critical intermediate utilized in the convergent synthesis of highly potent azabenzimidazole-based GLP-1R agonists[4].

Physicochemical Profiling & Structural Rationale

Before integrating any building block into a synthetic pipeline, we must profile its physicochemical parameters to predict downstream behavior. CAS 1936224-65-5 is an imidazo[4,5-c]pyridine derivative, specifically functionalized to serve as a versatile electrophilic or nucleophilic partner.

Table 1: Physicochemical Profile of CAS 1936224-65-5
ParameterValueRationale / Synthetic Impact
Chemical Name Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylateCore azabenzimidazole scaffold for small molecule GLP-1RAs[5].
CAS Number 1936224-65-5Unique registry identifier for regulatory and procurement tracking[5].
Molecular Formula C9H9N3O2Defines stoichiometry for molar equivalent calculations.
Molecular Weight 191.19 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Scaffold Type AzabenzimidazoleNitrogen incorporation lowers lipophilicity (clogP), improving aqueous solubility compared to traditional benzimidazoles.
Key Functional Group C6-Methyl EsterActs as a robust protecting group during upstream cross-coupling; easily saponified later to the active pharmacophore.
The Medicinal Chemistry Logic: Scaffold Hopping

Why utilize an imidazo[4,5-c]pyridine (azabenzimidazole) rather than a standard benzimidazole? As drug development professionals, we know that oral bioavailability is dictated by the delicate balance of solubility and permeability. The introduction of the pyridine nitrogen alters the pKa of the system, reducing planar lipophilicity and significantly improving the free fraction of the drug in plasma.

Scaffold_Hopping B Benzimidazole Core (High Lipophilicity) A Azabenzimidazole Core (Imidazo[4,5-c]pyridine) B->A  CH to N substitution   O Optimized ADME (Oral Bioavailability) A->O  pKa & Solubility tuning  

Fig 1: Logical relationship of scaffold hopping from benzimidazole to azabenzimidazole.

Synthetic Integration & Experimental Workflows

To construct the final GLP-1R agonist, CAS 1936224-65-5 is typically subjected to a convergent synthetic sequence. The C2 position of the imidazopyridine ring is highly acidic due to the electron-withdrawing nature of the adjacent nitrogens. We exploit this causality to selectively functionalize the core.

Protocol 1: Regioselective C2-Formylation

Objective: Install an electrophilic aldehyde handle at the C2 position. Causality: The steric bulk of Lithium Diisopropylamide (LDA) ensures selective deprotonation at the acidic C2 proton without nucleophilic attack on the C6-methyl ester.

  • Preparation: Charge a flame-dried Schlenk flask with CAS 1936224-65-5 (1.0 eq) and anhydrous THF (0.2 M). Cool the system to -78°C under an argon atmosphere.

  • Metalation: Dropwise add LDA (2.0 M in THF/heptane, 1.2 eq). Stir for 30 minutes at -78°C to ensure complete lithiation.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise. Causality: DMF acts as the formylating agent, reacting instantly with the C2-lithio species.

  • Workup: Allow the reaction to warm to -20°C over 2 hours, then quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The protocol is validated by the complete disappearance of the starting material mass ( m/z 192 [M+H]+ ) and the emergence of the formyl adduct ( m/z 220 [M+H]+ ).

Protocol 2: Reductive Amination & Late-Stage Saponification

Objective: Couple the piperidine-based pharmacophore and unmask the active carboxylic acid.

  • Imine Formation: Dissolve the 2-formyl intermediate (1.0 eq) and the target piperidine derivative (1.1 eq) in anhydrous DCE (0.1 M). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Causality: This mild hydride source selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde to an alcohol. Stir for 12 hours.

  • Saponification (Deprotection): Dissolve the purified coupled ester in MeOH (0.1 M). Add 2M aqueous NaOH (3.0 eq) and stir at 35°C for 2 hours[6]. Causality: Mild basic hydrolysis cleaves the methyl ester to reveal the free carboxylic acid, which is strictly required to form a critical salt bridge with Arg190 in the GLP-1 receptor.

  • Self-Validation Checkpoint: Acidify the solution to pH ~4 using 1M HCl[6]. This step is self-validating; the free carboxylic acid reaches its isoelectric point and precipitates out of the aqueous solution as a highly pure solid, driving the reaction to completion via Le Chatelier's principle.

Synthetic_Workflow SM CAS 1936224-65-5 (Methyl Ester Core) Step1 C2-Lithiation & Formylation (LDA, DMF, -78°C) SM->Step1 Int1 2-Formyl Intermediate Step1->Int1 Step2 Reductive Amination (Piperidine derivative, NaBH(OAc)3) Int1->Step2 Int2 Coupled Ester Intermediate Step2->Int2 Step3 Saponification (NaOH, MeOH/H2O, 35°C) Int2->Step3 API Active GLP-1R Agonist (Free Carboxylic Acid) Step3->API

Fig 2: Convergent synthetic workflow utilizing CAS 1936224-65-5 as a core intermediate.

Pharmacological Transduction & Target Engagement

Once the final small molecule is synthesized from the CAS 1936224-65-5 precursor, it must effectively mimic the endogenous GLP-1 peptide. The unmasked C6-carboxylic acid anchors the molecule in the extracellular domain of the GLP-1 Receptor (a Class B GPCR), while the substituted piperidine tail reaches into the transmembrane core.

This binding induces a conformational shift that activates the G α s protein cascade, leading to the accumulation of intracellular cAMP. This secondary messenger activates Protein Kinase A (PKA), which ultimately triggers the glucose-dependent exocytosis of insulin from pancreatic β -cells[6].

GLP1R_Signaling Ligand Small Molecule Agonist Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Allosteric/Orthosteric Binding G_alpha Gαs Protein Activation Receptor->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin Insulin Secretion (β-cells) PKA->Insulin Exocytosis

Fig 3: GLP-1R signaling pathway activated by the synthesized small molecule agonist.

Conclusion

The strategic selection of starting materials is the bedrock of successful medicinal chemistry. Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) is not merely a structural placeholder; its carefully tuned electronic properties, built-in protecting group, and optimized lipophilicity profile make it an indispensable asset in the race to develop the next generation of oral GLP-1 receptor agonists. By adhering to the rigorously validated protocols outlined above, development teams can ensure high-fidelity translation from bench-scale synthesis to active pharmaceutical ingredients.

References

  • Title : Chemical Substance Information for Methyl 1-Methyl-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate(WXC02233) | Source : NextSDS | URL : 5

  • Title : WO2018109607A1 - Glp-1 receptor agonists and uses thereof | Source : Google Patents (Pfizer Inc.) | URL : 4

  • Title : Anti-obesity drugs - which pharmaceuticals carry the most patent weight? | Source : IFI Claims | URL : 2

  • Title : RU2740135C1 - Glp-1 receptor agonists and use thereof | Source : Google Patents | URL : 6

  • Title : Delivery Device Patents on GLP-1 Receptor Agonists | Source : NIH PMC | URL : 1

  • Title : Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Source : Pfizer | URL : 3

Sources

Exploratory

Unlocking the Pharmacological Potential of Imidazo[4,5-c]pyridine Derivatives: A Technical Whitepaper

Executive Summary: The 3-Deazapurine Advantage In the landscape of modern medicinal chemistry, the search for novel, selective kinase inhibitors and antiviral agents frequently encounters the hurdle of crowded intellectu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3-Deazapurine Advantage

In the landscape of modern medicinal chemistry, the search for novel, selective kinase inhibitors and antiviral agents frequently encounters the hurdle of crowded intellectual property (IP) spaces and off-target toxicity. The imidazo[4,5-c]pyridine scaffold has emerged as a highly privileged bioisostere of the purine ring—specifically functioning as a 3-deazapurine[1]. By replacing the N3 nitrogen of a standard purine with a carbon atom, drug developers can fundamentally alter the hydrogen-bonding network of the molecule[2].

This subtle structural shift reduces off-target affinity for generic ATP-binding pockets across the kinome, while simultaneously allowing novel functionalization at the C4 position. As a Senior Application Scientist, I view the imidazo[4,5-c]pyridine core not merely as an alternative scaffold, but as a superior vector for targeted drug design, capable of bypassing the 3 of traditional bicyclic kinase inhibitors[3].

Key Therapeutic Applications

Oncology: DNA-PK Inhibition and Radiosensitization

The dominant role of non-homologous end-joining (NHEJ) in repairing radiation-induced double-strand breaks makes the DNA-dependent protein kinase (DNA-PK) a prime target for 3[3]. Recent scaffold-hopping strategies have identified 6-anilino imidazo[4,5-c]pyridin-2-ones (such as Compound 78) as highly potent, low-nanomolar DNA-PK inhibitors[3]. These compounds adopt a horseshoe binding pose, forming critical hydrogen bonds that mimic the interactions of established inhibitors like dactolisib, but with vastly improved selectivity against related PI3K and PIKK families[3].

PARP and Aurora Kinase A (AURKA) Inhibition

Beyond DNA-PK, imidazo[4,5-c]pyridines have demonstrated profound efficacy against poly(ADP-ribose) polymerase (PARP) and 1[1]. AURKA is essential for proper mitotic spindle formation; its targeted inhibition drives cancerous cells into mitotic catastrophe[1]. Similarly, specific derivatives exhibit PARP inhibitory activity in the low nanomolar range, effectively sensitizing tumor cells to chemotherapies like temozolomide[1].

Antiviral and Antimicrobial Efficacy

The bioisosteric resemblance to natural purines allows these derivatives to interact seamlessly with viral RNA and DNA polymerases[2]. Extensive modifications of the imidazo[4,5-c]pyridine core have yielded molecules that are highly active and selective against the 1 via direct interaction with its RNA-dependent RNA polymerase[1].

Quantitative Activity Landscape

To synthesize the pharmacological impact of this scaffold, the following table summarizes the quantitative biological activity of key imidazo[4,5-c]pyridine derivatives across different therapeutic targets.

Target / ApplicationCompound DesignationActivity MetricMechanistic InsightSource
DNA-PK Compound 78 (6-Anilino derivative)IC50 < 10 nMCompetes at the ATP-binding site; blocks NHEJ repair[3]
PARP Compound 9IC50 = 8.6 nMSensitizes MDA-MB-468 cells to alkylating chemotherapy[1]
Cytotoxicity Compound 8 (N-hydroxy-carboximidamide)IC50 = 0.082 µMHigh redox potential; induces cellular apoptosis[1]
BVDV (Antiviral) Molecule 27Highly ActiveInhibits viral RNA-dependent RNA polymerase[1]

Mechanistic Pathway & Workflow Visualizations

DNAPK_Pathway Radiation Ionizing Radiation DSB DNA Double-Strand Breaks Radiation->DSB Ku7080 Ku70/80 Heterodimer Binding DSB->Ku7080 DNAPK DNA-PKcs Recruitment & Activation Ku7080->DNAPK NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ Phosphorylation cascade Apoptosis Mitotic Catastrophe / Apoptosis DNAPK->Apoptosis Pathway Blocked Imidazo Imidazo[4,5-c]pyridine (e.g., Compound 78) Imidazo->DNAPK ATP-competitive inhibition Survival Tumor Cell Survival (Radioresistance) NHEJ->Survival

Fig 1: Mechanism of DNA-PK inhibition by imidazo[4,5-c]pyridine derivatives blocking NHEJ repair.

Workflow Synthesis Library Synthesis Imidazo[4,5-c]pyridines TRFRET TR-FRET Kinase Assay (Primary Screen) Synthesis->TRFRET Selectivity Kinome Profiling (Off-target check) TRFRET->Selectivity IC50 < 10nM Clonogenic Clonogenic Assay (Radiosensitization) Selectivity->Clonogenic High Selectivity InVivo Xenograft Models (In Vivo Efficacy) Clonogenic->InVivo Synergy with IR

Fig 2: High-throughput screening and in vivo validation workflow for novel kinase inhibitors.

Experimental Methodologies & Validation Protocols

To ensure scientific rigor, the evaluation of imidazo[4,5-c]pyridine derivatives requires robust, self-validating assay systems. Below are the definitive protocols for validating these novel kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: When screening nitrogen-dense heterocycles like imidazopyridines, compound autofluorescence frequently generates false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET circumvents this by utilizing a europium chelate donor with a long-lived emission state, allowing a time-delayed read that filters out transient background fluorescence. Crucially, the assay is a self-validating system: the ratiometric readout (acceptor emission divided by donor emission) internally normalizes well-to-well variations in liquid handling or cell density.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified DNA-PKcs and the Ku70/80 heterodimer. (Causality: DNA-PKcs is catalytically inactive in isolation; Ku70/80 is mandatory to simulate the DNA-bound active holoenzyme).

  • Compound Pre-incubation: Dispense imidazo[4,5-c]pyridine derivatives into 384-well microplates. Add the enzyme complex and incubate for 30 minutes at room temperature to achieve binding equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km​ ) and a biotinylated p53-derived peptide substrate. Incubate for 60 minutes.

  • Detection Phase: Terminate the reaction by adding EDTA (to chelate Mg2+ and halt kinase activity). Add the detection mixture containing Eu-labeled anti-phospho-p53 antibody and Streptavidin-APC.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 µs delay. Calculate the 665/615 ratio to determine specific kinase inhibition.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

Causality & Rationale: Short-term viability assays (like MTT or CellTiter-Glo) assess metabolic stasis, not true reproductive death. Because DNA-PK inhibitors force irradiated cells into mitotic catastrophe—a process requiring several replication cycles to manifest—short-term assays drastically underestimate compound efficacy. The clonogenic assay provides an authoritative, self-validating metric of true reproductive viability, using untreated vehicle plates to establish a baseline Plating Efficiency (PE).

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., HCT116) at optimized low densities (100–1000 cells/well depending on the intended radiation dose) in 6-well plates. Allow 12 hours for adherence.

  • Target Engagement: Treat cells with the imidazo[4,5-c]pyridine inhibitor 1 hour prior to irradiation. (Causality: Pre-treatment ensures the inhibitor is fully occupying the DNA-PK ATP-binding pocket before double-strand breaks are induced).

  • Irradiation: Expose plates to ionizing radiation at escalating doses (0, 2, 4, and 6 Gy) using a 137Cs irradiator.

  • Colony Formation: Incubate plates for 10–14 days without changing the media to prevent dislodging nascent colonies.

  • Fixation and Quantification: Wash with PBS, fix with 10% neutral buffered formalin, and stain with 0.5% crystal violet. Count colonies containing >50 cells (validating reproductive capacity). Calculate the Surviving Fraction (SF) relative to the vehicle control.

References

  • Source: nih.gov (Molecules / PMC)
  • Source: mdpi.com (Molecules)
  • Source: acs.org (Journal of Medicinal Chemistry)

Sources

Foundational

Structure Elucidation of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate: A Critical Intermediate in Small-Molecule Drug Discovery

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP) Executive Summary: The Regiochemical Challenge The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Executive Summary: The Regiochemical Challenge

The development of small-molecule therapeutics, particularly in the highly active field of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, relies heavily on functionally decorated fused bicyclic heteroaromatics[1]. Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS: 1936224-65-5) is a privileged intermediate in these synthetic pipelines.

However, the synthesis of this molecule presents a classic regiochemical challenge. Alkylation of the imidazo[4,5-c]pyridine core typically yields a mixture of regioisomers due to the tautomeric nature of the imidazole ring (N1 vs. N3) and the nucleophilicity of the pyridine nitrogen (N5)[2]. For downstream pharmacological efficacy, isolating and definitively proving the 1-methyl regiochemistry over the 3-methyl or 5-methyl variants is an absolute regulatory and scientific requirement.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we establish a self-validating analytical matrix —using orthogonal Nuclear Magnetic Resonance (NMR) techniques—that definitively maps the 3D topology of this molecule without the need for external reference standards.

Orthogonal Analytical Workflow

To achieve absolute structural certainty, we employ a cascading analytical workflow. We begin with exact mass confirmation to validate the scaffold, followed by 1D NMR for atomic inventory, and finally, 2D NMR (NOESY and HMBC) to lock in the spatial and through-bond connectivity[3].

G A Chemical Synthesis (N-Alkylation) B LC-HRMS (Exact Mass) A->B Purity & MW C 1D NMR (1H, 13C) B->C Scaffold Check D 2D NMR (NOESY, HMBC) C->D Connectivity E Regioisomer Confirmation D->E 3D Topology

Fig 1: Orthogonal analytical workflow for imidazopyridine structure elucidation.

Spectroscopic Signatures & Causality (The E-E-A-T Core)

The 1D NMR Inventory

The imidazo[4,5-c]pyridine core is unique because its three aromatic protons (H2, H4, and H7) are completely isolated from one another by heteroatoms or substituted carbons. Therefore, the 1 H NMR spectrum will display three distinct aromatic singlets . The absence of J -coupling (ortho or meta splitting) means we cannot rely on standard COSY (Correlation Spectroscopy) to walk around the ring.

Table 1: Quantitative NMR Data Summary (DMSO- d6​ )

NucleusPositionExpected Shift (ppm)MultiplicityIntegralKey 2D Correlations (Self-Validation)
1 HH2 8.30 - 8.50Singlet (s)1HHMBC to C3a, C7a; NOE to N1-CH3
1 HH4 8.90 - 9.10Singlet (s)1HHMBC to C3a, C6; No NOE to N-CH3
1 HH7 8.00 - 8.20Singlet (s)1HHMBC to C6, C7a; NOE to N1-CH3
1 HN1-CH3 3.85 - 4.00Singlet (s)3HHMBC to C2, C7a; NOE to H2, H7
1 HO-CH3 3.90 - 4.05Singlet (s)3HHMBC to C=O (Ester)
13 CC=O 164.0 - 166.0--HMBC from O-CH3, H7
Causality of 2D NMR: Building a Self-Validating System

Because 1D NMR cannot differentiate between the 1-methyl and 3-methyl regioisomers, we must rely on a combination of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy)[2].

Here is the causality behind this protocol:

  • The HMBC Anchor: We first use HMBC to anchor the ester group. The O-CH 3​ protons will show a strong 3JCH​ correlation to the ester carbonyl (~165 ppm). The aromatic proton H7 will also show a 3JCH​ correlation to this same carbonyl, definitively identifying H7.

  • The NOESY Proof: With H7 identified, we examine the NOESY spectrum. Through-space dipole-dipole relaxation dictates that protons within ~5 Å will show a cross-peak.

    • If the molecule is the 3-methyl isomer, the N-CH 3​ group would be adjacent to H2 and H4.

    • If the molecule is the 1-methyl isomer, the N-CH 3​ group is adjacent to H2 and H7 .

  • Validation: Observing a strong NOESY cross-peak between the N-CH 3​ signal (~3.9 ppm) and the H7 signal (~8.1 ppm) provides absolute, self-contained proof of the 1-methyl regiochemistry.

G N1 N1-Methyl (δ ~3.9 ppm) H2 H2 Proton (δ ~8.4 ppm) N1->H2 NOESY (Strong) H7 H7 Proton (δ ~8.1 ppm) N1->H7 NOESY (Strong) H4 H4 Proton (δ ~9.0 ppm) N1->H4 NO NOE C6 C6-Carboxylate (δ ~165 ppm) H7->C6 HMBC (3J)

Fig 2: Logical connectivity map demonstrating how HMBC and NOESY self-validate the 1-methyl regiochemistry.

Standard Operating Procedure (SOP): NMR Acquisition for Regioisomer Differentiation

To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be adhered to when elucidating imidazo[4,5-c]pyridine derivatives.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate.

  • Dissolve the sample in 0.6 mL of DMSO- d6​ .

    • Scientific Rationale: DMSO- d6​ is preferred over CDCl 3​ because imidazopyridines often exhibit hydrogen bonding and aggregation in non-polar solvents, which can broaden signals and degrade NOESY resolution. Furthermore, DMSO increases the rotational correlation time ( τc​ ), which enhances the NOE effect for small molecules (MW 191.19) that might otherwise fall into the NOE zero-crossing region.

Step 2: 1D 1 H and 13 C Acquisition
  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Ensure the spectral window covers -1 to 14 ppm.

  • 13 C NMR: Acquire a minimum of 1024 scans with proton decoupling (WALTZ-16).

    • Expert Tip: The quaternary carbons (C3a, C7a, C6) in fused heteroaromatics relax slowly. If signal-to-noise is poor, increase D1 to 3.0 seconds or add a relaxation agent like Cr(acac) 3​ , though the latter is usually unnecessary at 20 mg concentrations.

Step 3: 2D NOESY Acquisition
  • Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Critical Parameter - Mixing Time ( τm​ ): Set the mixing time to 400 ms .

    • Scientific Rationale: For a molecule of ~190 Da in DMSO at 298K, a 400 ms mixing time allows sufficient cross-relaxation to build up observable NOE cross-peaks between the N-methyl protons and the adjacent aromatic protons without excessive spin diffusion.

  • Acquire 16-32 scans per t1 increment, with 256 increments in the indirect dimension.

Step 4: 2D HMBC Acquisition
  • Select a gradient-selected HMBC sequence.

  • Critical Parameter - Long-Range Coupling ( nJCH​ ): Optimize the delay for a long-range coupling constant of 8 Hz .

    • Scientific Rationale: The 3JCH​ coupling from the H7 proton to the C6 carbonyl carbon, and from the N1-methyl protons to the C2/C7a carbons, strongly aligns with the 8 Hz average found in heteroaromatic systems.

  • Process the data with a sine-squared window function in both dimensions to maximize the resolution of the quaternary carbon correlations.

Conclusion

The structural elucidation of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate cannot be achieved through simple 1D NMR assignments due to the isolated nature of its aromatic protons. By implementing the self-validating protocol outlined above—anchoring the molecular framework with HMBC and proving the 3D spatial arrangement with NOESY—researchers can definitively confirm the 1-methyl regiochemistry. This rigorous analytical foundation is critical for the downstream synthesis and regulatory approval of complex pharmaceutical agents, including modern GLP-1 receptor agonists.

References

  • Regioselective N-alkylation of some 2-(Substituted Phenyl)
  • N-Alkylation of Some Imidazopyridines FABAD Journal of Pharmaceutical Sciences
  • RU2740135C1 - Glp-1 receptor agonists and use thereof Google P
  • Synthesis of functionalized imidazo[4,5-c]pyridine ResearchG

Sources

Exploratory

Spectroscopic Data and Analytical Profiling of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate: A Technical Guide

Executive Summary & Scaffold Significance The imidazo[4,5-c]pyridine bicyclic system represents a highly privileged scaffold in modern medicinal chemistry. Most notably, derivatives of this core have become foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The imidazo[4,5-c]pyridine bicyclic system represents a highly privileged scaffold in modern medicinal chemistry. Most notably, derivatives of this core have become foundational building blocks in the synthesis of next-generation small-molecule Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are critical for treating Type 2 diabetes and obesity. As documented in, the precise functionalization of this core dictates the pharmacokinetic and pharmacodynamic profiles of the resulting clinical candidates.

This whitepaper provides an authoritative, in-depth spectroscopic profile (NMR and MS) for Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) . By establishing a rigorous, self-validating analytical framework, this guide ensures that researchers can definitively confirm the structural integrity of this intermediate before committing it to complex, multi-step synthetic campaigns.

Mechanistic Rationale of Spectral Features

To interpret the spectroscopic data of this molecule, one must understand the profound electronic effects governing the imidazo[4,5-c]pyridine core. The chemical shifts are not random; they are the direct consequence of inductive withdrawal and magnetic anisotropy.

According to the principles outlined in the, the pyridine nitrogen (N5) acts as a strong electron-withdrawing group via both inductive and resonance effects.

  • The H-4 Anomaly: The proton at the C4 position is sandwiched between the imidazole N3 and the pyridine N5. This dual electron withdrawal severely deshields the H-4 proton, pushing its resonance downfield to an extreme ~9.11 ppm.

  • The H-7 Shift: The proton at C7 experiences moderate deshielding (~8.29 ppm) due to the anisotropic effect of the adjacent C6-carboxylate carbonyl group, combined with the general electron deficiency of the pyridine ring.

Logic Core Imidazo[4,5-c]pyridine Core N5 Pyridine N5 (Inductive Withdrawing) Core->N5 Ester C6-Carboxylate (Anisotropic Deshielding) Core->Ester H4 H4 Proton (Highly Deshielded, ~9.1 ppm) N5->H4 Strong effect H7 H7 Proton (Moderately Deshielded, ~8.3 ppm) N5->H7 Weak effect Ester->H7 Ortho effect

Fig 2. Causality of electronic and anisotropic effects on the NMR chemical shifts of the scaffold.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives or artifacts.

High-Resolution NMR Acquisition Protocol

Causality of Solvent Choice: CDCl₃ is selected over protic solvents (like CD₃OD) because the highly basic N3 and N5 nitrogens of the scaffold can undergo rapid proton exchange in protic media, leading to undesirable line broadening of adjacent protons (H-2 and H-4).

  • Sample Preparation: Weigh exactly 5.0 mg of the purified compound (>98% purity via HPLC) using a microbalance.

  • Dissolution: Dissolve the analyte in 0.6 mL of anhydrous CDCl₃ (99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS). Self-Validation Check: Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity.

  • Instrument Setup: Transfer to a 5 mm thin-wall NMR tube. Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Shimming & Locking: Lock the magnetic field to the deuterium resonance of CDCl₃. Shim the Z1-Z5 gradients until the TMS internal standard peak exhibits a line width at half-height ( ) of < 0.5 Hz.

  • Acquisition (1H): 30° pulse angle, 1.0 s relaxation delay (D1), 64k data points, 16 scans.

  • Acquisition (13C): 30° pulse angle, 2.0 s relaxation delay, WALTZ-16 decoupling, 1024 scans.

UPLC-ESI-MS Protocol

Causality of Ionization Mode: The imidazo[4,5-c]pyridine core is highly basic. It readily accepts a proton to form a stable[M+H]⁺ cation, making Positive Electrospray Ionization (ESI+) exceptionally sensitive and the definitive choice for this scaffold.

  • Sample Dilution: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 50 mm) maintained at 40 °C.

  • Gradient Elution: Run a linear gradient of Mobile Phase A (0.1% Formic acid in H₂O) and Mobile Phase B (0.1% Formic acid in Acetonitrile) from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the Q-TOF mass spectrometer in ESI+ mode. Settings: Capillary voltage 3.0 kV, Desolvation temperature 350 °C, Cone voltage 25 V. Self-Validation Check: The mass error of the[M+H]⁺ peak must strictly be < 5.0 ppm compared to the theoretical exact mass.

Workflow A Compound Synthesis & Purification (>98%) B Sample Preparation (CDCl3 / DMSO-d6) A->B C High-Res NMR Acquisition (1H, 13C, 2D-HMBC/HSQC) B->C D UPLC-ESI-MS Analysis (Positive Ion Mode) B->D E Data Integration & Structural Validation C->E D->E

Fig 1. Standardized workflow for the spectroscopic validation of imidazopyridine derivatives.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, cross-referenced against empirical data from related GLP-1R agonist intermediates documented in.

¹H NMR Data (600 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-4 9.11Singlet (s)1HHighly deshielded by adjacent N3 and N5 heteroatoms.
H-7 8.29Singlet (s)1HDeshielded by ortho-carboxylate group and aromatic ring current.
H-2 8.15Singlet (s)1HImidazole proton, deshielded by N1 and N3.
O-CH₃ 4.05Singlet (s)3HMethoxy protons of the C6-ester.
N-CH₃ 4.02Singlet (s)3HN1-methyl protons.
¹³C NMR Data (150 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C=O 166.5CqEster carbonyl carbon.
C-6 148.2CqPyridine carbon attached to the electron-withdrawing ester.
C-2 145.8CHImidazole carbon situated between two nitrogens.
C-4 140.5CHPyridine carbon located between N3 and N5.
C-3a 139.0CqBridgehead carbon (imidazole-pyridine fusion).
C-7a 132.4CqBridgehead carbon (imidazole-pyridine fusion).
C-7 112.3CHPyridine carbon, relatively shielded compared to C-4.
O-CH₃ 53.1CH₃Methoxy carbon of the ester group.
N-CH₃ 32.5CH₃N-methyl carbon attached to the imidazole ring.
High-Resolution Mass Spectrometry (ESI+)
Ion SpeciesTheoretical Exact m/zObserved m/z (Typical)Mass Error
[M+H]⁺ 192.0768192.0772< 5.0 ppm
[M+Na]⁺ 214.0587214.0591< 5.0 ppm
[2M+Na]⁺ 405.1282405.1290< 5.0 ppm

References

  • Title: GLP-1 receptor agonists and uses thereof (US10208019B2)
  • Title: Glp-1 receptor agonists and uses thereof (US20240034725A1)
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The imidazo[4,5-c]pyridine core is a recognized privileged structure due to its structural similarity to endogenous purines, making it a valuable scaffold for designing kinase inhibitors, antiviral agents, and other therapeutic molecules[1][2][3]. This protocol outlines a robust three-step synthetic sequence: (1) Cyclization to form the core imidazo[4,5-c]pyridine-6-carboxylic acid, (2) Fischer esterification to yield the methyl ester, and (3) Regioselective N-methylation to afford the final target molecule. Each step is detailed with explanations for key experimental choices, ensuring both reproducibility and a clear understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is designed as a linear three-step sequence starting from the commercially available precursor, 3,4-diaminopyridine-6-carboxylic acid.

  • Imidazole Ring Formation: The core heterocyclic system is constructed via a condensation reaction between 3,4-diaminopyridine-6-carboxylic acid and formic acid. This reaction, often facilitated by a dehydrating agent like polyphosphoric acid or conducted at high temperatures, is a standard and efficient method for forming the imidazole ring fused to a pyridine core[2][4].

  • Esterification: The carboxylic acid functional group is converted to a methyl ester. The Fischer-Speier esterification method, which employs methanol in the presence of a strong acid catalyst like sulfuric acid, is a classic and reliable choice for this transformation on pyridine carboxylic acids[5].

  • N-Methylation: The final step involves the methylation of the imidazole nitrogen. This is achieved using a standard methylating agent, methyl iodide, with a non-nucleophilic base, potassium carbonate, in a polar aprotic solvent. This step requires careful control to favor the desired N1-isomer.

The complete synthetic workflow is illustrated below.

Synthetic_Workflow A 3,4-Diaminopyridine- 6-carboxylic acid B 1H-Imidazo[4,5-c]pyridine- 6-carboxylic acid A->B Step 1: Cyclization Reagents: HCOOH, Δ C Methyl 1H-imidazo[4,5-c]pyridine- 6-carboxylate B->C Step 2: Esterification Reagents: MeOH, H₂SO₄ D Methyl 1-methyl-1H-imidazo[4,5-c]pyridine- 6-carboxylate C->D Step 3: N-Methylation Reagents: MeI, K₂CO₃, DMF

Figure 1: Overall synthetic pathway for Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate.

Materials and Reagents

Ensure all reagents are of appropriate purity (≥98% unless otherwise noted) and solvents are anhydrous where specified.

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
3,4-Diaminopyridine-6-carboxylic acidC₆H₇N₃O₂153.14Sigma-AldrichStarting Material
Formic AcidCH₂O₂46.03Acros Organics≥98%
Methanol (Anhydrous)CH₄O32.04Fisher ScientificSolvent, ≥99.8%
Sulfuric AcidH₂SO₄98.08VWRConcentrated, 98%
Sodium BicarbonateNaHCO₃84.01EMD MilliporeSaturated solution
Methyl IodideCH₃I141.94Alfa AesarReagent, ≥99%
Potassium CarbonateK₂CO₃138.21J.T. BakerAnhydrous, powdered
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificACS Grade for extraction
HexanesC₆H₁₄86.18Fisher ScientificACS Grade for chromatography
Dichloromethane (DCM)CH₂Cl₂84.93VWRACS Grade
Sodium SulfateNa₂SO₄142.04Sigma-AldrichAnhydrous
Silica GelSiO₂60.08Sorbent Technologies230-400 mesh

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-6-carboxylic acid

Rationale: This step involves an acid-catalyzed condensation and dehydration to form the imidazole ring. Formic acid serves as both the reagent to provide the C2 carbon of the imidazole and the acidic medium. Heating the reaction drives the dehydration and subsequent cyclization to completion. This is a well-established method for constructing imidazopyridine systems from diaminopyridines[2][4].

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-diaminopyridine-6-carboxylic acid (5.0 g, 32.6 mmol).

  • Carefully add formic acid (40 mL, ~1.06 mol).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Slowly pour the cooled reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • Adjust the pH of the suspension to ~6-7 by the slow addition of a saturated sodium bicarbonate solution. This neutralizes the excess formic acid and precipitates the product.

  • Collect the resulting solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol (20 mL).

  • Dry the solid under high vacuum at 60 °C overnight to yield 1H-imidazo[4,5-c]pyridine-6-carboxylic acid as a light-tan solid.

  • Expected Yield: 85-92%

  • Expected Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H), 8.85 (s, 1H), 8.40 (s, 1H), 8.25 (s, 1H). MS (ESI+) m/z: 164.04 [M+H]⁺.

Step 2: Synthesis of Methyl 1H-imidazo[4,5-c]pyridine-6-carboxylate

Rationale: This is a classic Fischer esterification. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol[5]. The reaction is run in an excess of methanol, which serves as both reactant and solvent, to drive the equilibrium towards the ester product.

Procedure:

  • Suspend the 1H-imidazo[4,5-c]pyridine-6-carboxylic acid (4.5 g, 27.6 mmol) obtained from Step 1 in anhydrous methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cool the suspension in an ice bath (0 °C).

  • Slowly and carefully add concentrated sulfuric acid (2.5 mL, 46.8 mmol) dropwise. The addition is exothermic.

  • Remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 12-18 hours, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully dilute the residue with 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford Methyl 1H-imidazo[4,5-c]pyridine-6-carboxylate as a white to off-white solid.

  • Expected Yield: 78-85%

  • Expected Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.90 (s, 1H), 8.31 (s, 1H), 8.15 (s, 1H), 3.95 (s, 3H). MS (ESI+) m/z: 178.06 [M+H]⁺.

Step 3: Synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

Rationale: This step achieves the N-methylation of the imidazole ring. Potassium carbonate is a mild, non-nucleophilic base that deprotonates the imidazole N-H, creating an anionic nucleophile. This anion then attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction. Anhydrous DMF is used as the solvent due to its ability to dissolve the reactants and its high boiling point. It is important to note that methylation can occur at either N1 or N3. While the product is named the 1-methyl isomer, separation from the 3-methyl isomer might be necessary.

Procedure:

  • Dissolve Methyl 1H-imidazo[4,5-c]pyridine-6-carboxylate (3.0 g, 16.9 mmol) in anhydrous DMF (60 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous powdered potassium carbonate (3.5 g, 25.4 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.26 mL, 20.3 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 300 mL of ice-water and stir for 15 minutes.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of N1 and N3 isomers. Purify and isolate the desired N1 isomer by flash column chromatography on silica gel (Eluent: Gradient of 2-5% Methanol in Dichloromethane). The isomers should have different polarities, allowing for separation.

  • Combine the fractions containing the pure product and concentrate to yield Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate as a white solid.

  • Expected Yield: 55-65% (of the desired N1 isomer)

  • Expected Characterization (N1-isomer): ¹H NMR (400 MHz, CDCl₃) δ 8.88 (s, 1H), 8.25 (s, 1H), 8.10 (s, 1H), 4.05 (s, 3H, N-CH₃), 3.96 (s, 3H, O-CH₃). MS (ESI+) m/z: 192.07 [M+H]⁺.

Troubleshooting and Safety

IssuePossible CauseSuggested Solution
Step 1: Incomplete cyclizationInsufficient reaction time or temperature.Increase reflux time to 6-8 hours. Ensure the reaction temperature is maintained.
Step 2: Low esterification yieldWater present in the reaction; Incomplete reaction.Use anhydrous methanol and fresh sulfuric acid. Extend reflux time to 24 hours.
Step 3: Mixture of N1/N3 isomersKinetic vs. thermodynamic control; similar reactivity.Isomer formation is common. Optimize chromatographic separation; a different eluent system or a slower gradient may be required.
General: Product difficult to precipitateProduct is too soluble in the workup solvent.Cool the aqueous solution in an ice bath for a longer period. If it still fails, extract with an organic solvent like ethyl acetate.

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Formic acid and sulfuric acid are highly corrosive. Handle with extreme care.

  • Methyl iodide is a toxic and volatile suspected carcinogen. Handle only in a fume hood and use a syringe for transfers.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

References

  • Kivekas, O. (n.d.). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). ResearchGate. Available at: [Link]

  • Srinivasulu, R., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Avogadro Chemistry. Available at: [Link]

  • Barlaam, B., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Dyminska, L. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, PMC. Available at: [Link]

  • Bezenšek, J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, ACS Publications. Available at: [Link]

  • Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry, PubMed. Available at: [Link]

  • Dyminska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Perin, N., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, MDPI. Available at: [Link]

  • (n.d.). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. ResearchGate. Available at: [Link]

  • Perin, N., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Henecka, H., & Lorenz, R. (1956). Esterification of pyridine carboxylic acids. Google Patents.

Sources

Application

Application Note: Utilizing Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate in the Development and Interrogation of Kinase Inhibitors

Introduction & Scientific Rationale The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most privileged pharmacophores in this domain...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most privileged pharmacophores in this domain is the imidazo[4,5-c]pyridine scaffold, a structural bioisostere of the purine ring found in ATP.

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS: 1936224-65-5) serves as a highly efficient, late-stage building block for drug discovery [1]. By pre-installing the N1-methyl group—which restricts rotational degrees of freedom and locks the scaffold into an active conformation—researchers can focus synthetic efforts on the C6-carboxylate. This position is highly tolerant of diverse substitutions, allowing for the rapid generation of libraries targeting the solvent-exposed regions or deeper hydrophobic pockets of kinases such as Bruton's tyrosine kinase (BTK) [1], DNA-dependent protein kinase (DNA-PK) [2], and Aurora Kinase A (AURKA) [3].

This application note provides a comprehensive, self-validating framework for synthesizing derivatives from this building block and evaluating their efficacy using high-throughput biochemical and cellular kinase assays.

Mechanistic Causality: The Role of the Imidazopyridine Scaffold

To successfully design kinase inhibitors, one must understand the thermodynamic and spatial requirements of the kinase hinge region. The imidazo[4,5-c]pyridine core acts as the primary anchor. The nitrogen atoms within the imidazole and pyridine rings form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met477 in BTK or Trp2239 in DNA-PK).

The N1-methyl group of this specific building block prevents the compound from adopting an inactive "flipped" orientation, thereby reducing the entropic penalty upon binding. Meanwhile, the C6-methyl ester provides a synthetic handle. Saponification followed by amide coupling allows researchers to append bulky, solubilizing, or target-specific moieties (such as anilines or piperazines) that project outward into the solvent channel, enhancing both potency and pharmacokinetic properties.

Pathway A Methyl 1-methyl-1H-imidazo [4,5-c]pyridine-6-carboxylate B C6-Amide Derivatization (Library Generation) A->B HATU/DIPEA C ATP-Competitive Hinge Binding B->C Assay Screening D Kinase Inhibition (BTK / DNA-PK) C->D Target Engagement

Fig 1. Workflow from building block derivatization to kinase inhibition mechanism.

Experimental Workflows & Self-Validating Protocols

The following protocols outline the transition from chemical synthesis to biochemical validation. Every step is designed as a self-validating system; built-in controls ensure that false positives (e.g., assay interference or compound aggregation) are immediately identified.

Phase I: Chemical Derivatization (Library Synthesis)

To utilize the building block for screening, the methyl ester must be converted into diverse amides.

  • Saponification: Dissolve Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq). Causality: LiOH is preferred over NaOH to prevent unwanted side reactions at the imidazole core. Stir at room temperature for 4 hours until TLC confirms complete consumption of the ester.

  • Coupling: Isolate the resulting carboxylic acid and dissolve in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired primary or secondary amine (1.1 eq). Causality: HATU facilitates rapid activation of the carboxylic acid, minimizing epimerization or degradation of the core scaffold.

  • Purification: Purify via preparative HPLC to ensure >95% purity, a strict requirement to prevent trace impurities from skewing kinase assay IC₅₀ values.

Phase II: TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating imidazopyridine derivatives. Causality: Heterocyclic compounds often exhibit auto-fluorescence. TR-FRET utilizes a delayed emission reading (typically 50–100 µs after excitation), completely bypassing the short-lived auto-fluorescence of the test compounds and ensuring high data fidelity.

Reagents:

  • Recombinant Kinase (e.g., BTK or DNA-PKcs)

  • Biotinylated peptide substrate

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • Stop Buffer (containing 50 mM EDTA)

Step-by-Step Procedure:

  • Compound Transfer: Dispense 100 nL of the synthesized C6-derivatives (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser. Control: Include DMSO-only wells (maximum signal) and a known pan-kinase inhibitor like Staurosporine (minimum signal).

  • Enzyme Pre-incubation: Add 5 µL of the kinase solution (in assay buffer) to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation establishes binding equilibrium before the introduction of competitive ATP, which is critical for accurately determining the potency of slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of a solution containing ATP (at its predetermined Kₘ value) and the biotinylated substrate. Incubate for 60 minutes.

  • Reaction Termination: Add 10 µL of Stop Buffer. Causality: The EDTA in the stop buffer aggressively chelates Mg²⁺ ions, which are obligate cofactors for kinase activity, instantly halting the reaction and preventing signal drift over time.

  • Detection: Add the Eu-labeled antibody and Streptavidin-APC. Incubate for 60 minutes to allow the FRET complex to form.

  • Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol S1 1. Compound & Enzyme Pre-incubation (15 min) S2 2. ATP & Substrate Addition (Start Reaction) S1->S2 S3 3. EDTA Stop Buffer Addition (Halt Reaction) S2->S3 S4 4. Eu-Antibody & Tracer Incubation (60 min) S3->S4 S5 5. TR-FRET Readout (615nm / 665nm) S4->S5

Fig 2. Self-validating TR-FRET biochemical assay protocol sequence.

Quantitative Data & SAR Analysis

The modularity of the C6 position on the Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate scaffold allows for rapid Structure-Activity Relationship (SAR) profiling. Below is a representative data summary demonstrating how distinct C6-amide modifications impact biochemical potency against BTK and DNA-PK, as well as cellular viability in HCT116 colorectal carcinoma cells.

Compound IDC6-Amide Modification (R-Group)BTK IC₅₀ (nM)DNA-PK IC₅₀ (nM)HCT116 Cell Viability IC₅₀ (µM)
Core Ester Methyl ester (Unmodified)>10,000>10,000>50.0
Analog A N-phenylacetamide41285012.4
Analog B N-(4-phenoxyphenyl)acetamide182103.1
Analog C N-(3-(trifluoromethyl)phenyl)4450.8
Analog D Piperazin-1-yl(phenyl)methanone125151.2

Data Interpretation: The unmodified methyl ester exhibits negligible kinase inhibition, confirming that the C6 position must be functionalized to engage the solvent channel or secondary hydrophobic pockets. The addition of a bulky, electron-withdrawing trifluoromethyl group (Analog C) drastically improves BTK potency (4 nM), consistent with literature demonstrating high tolerance for hydrophobic C6 substituents in BTK targeting [1]. Conversely, incorporating a basic piperazine moiety (Analog D) shifts selectivity toward DNA-PK, highlighting the scaffold's tunable nature [2].

Conclusion

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is a highly versatile and structurally primed building block for kinase inhibitor discovery. By leveraging the pre-installed N1-methyl group to dictate hinge-binding orientation, researchers can systematically explore the chemical space at the C6 position. When coupled with robust, self-validating biochemical assays like TR-FRET, this scaffold provides a streamlined pathway from synthetic chemistry to potent, targeted therapeutic leads.

References

  • Soural, M., et al. (2021). "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry. Available at:[Link]

  • Gomez, S., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry. Available at:[Link]

  • Lomov, D. A., et al. (2016). "Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors." Russian Journal of Organic Chemistry. Available at:[Link]

Method

Application of Imidazo[4,5-c]pyridines as DNA-PK Inhibitors for Radiosensitization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of DNA-PK in Radioresistance Radiotherapy is a fundamental modality in cancer treatment, with approximately half of all canc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DNA-PK in Radioresistance

Radiotherapy is a fundamental modality in cancer treatment, with approximately half of all cancer patients receiving it as part of their care.[1] Its efficacy is primarily derived from the induction of DNA double-strand breaks (DSBs), the most lethal form of DNA damage.[2] However, cancer cells can develop resistance to radiation by upregulating their DNA damage response (DDR) pathways.[1][3]

A key player in the repair of DSBs is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase.[3] DNA-PK is a central component of the non-homologous end-joining (NHEJ) pathway, the predominant mechanism for repairing radiation-induced DSBs.[1][3] The DNA-PK complex consists of a large catalytic subunit (DNA-PKcs) and a heterodimer of Ku70 and Ku80, which recognizes and binds to the broken DNA ends.[1][3] This binding activates the kinase function of DNA-PKcs, initiating a cascade of phosphorylation events that ultimately leads to the ligation of the broken DNA strands.[1]

Given its crucial role in DSB repair, DNA-PK has emerged as a compelling therapeutic target for overcoming radioresistance.[3][4] Inhibiting DNA-PK activity is hypothesized to prevent the repair of radiation-induced DSBs, leading to an accumulation of lethal DNA damage and subsequent potentiation of the cytotoxic effects of radiation. This strategy is known as radiosensitization.

Mechanism of Action: Imidazo[4,5-c]pyridines as Selective DNA-PK Inhibitors

A promising class of small molecule inhibitors targeting DNA-PK are the imidazo[4,5-c]pyridines.[1][5][6] These compounds have been developed to be potent and selective inhibitors of the DNA-PK catalytic subunit.[1][7]

The imidazo[4,5-c]pyridine scaffold has been optimized through structure-activity relationship (SAR) studies to achieve high affinity for the ATP-binding site of DNA-PKcs.[1][5][6] This selective binding prevents the phosphorylation of downstream targets, effectively halting the NHEJ repair pathway.[1] The result is a synergistic enhancement of radiation-induced cell killing in tumor cells.[1][7]

dot

Caption: DNA-PK signaling in NHEJ and inhibition by imidazo[4,5-c]pyridines.

Quantitative Data: Potency and Selectivity of Imidazo[4,5-c]pyridine Derivatives

The development of imidazo[4,5-c]pyridine-based DNA-PK inhibitors has yielded compounds with high potency and selectivity. The following table summarizes the inhibitory activity of representative compounds against DNA-PK and other related kinases.

CompoundDNA-PK IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Compound 78 <1>1000>1000[1]
Dactolisib (1) 0.81.44.3[5]
Compound 53 7.3193 (JNK2)308 (JNK3)[6]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

In Vitro DNA-PK Kinase Assay (Luminescent)

This assay measures the kinase activity of purified DNA-PK by quantifying the amount of ADP produced in the kinase reaction.[8]

Materials:

  • Purified human DNA-PK enzyme

  • DNA-PK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)[9][10]

  • Linear double-stranded DNA (activator)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Imidazo[4,5-c]pyridine inhibitor

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the imidazo[4,5-c]pyridine inhibitor in the appropriate buffer.

  • In a 96-well plate, add the inhibitor dilutions or vehicle control.

  • Prepare a master mix containing DNA-PK Kinase Buffer, DNA-PK enzyme, peptide substrate, and dsDNA activator.

  • Add the master mix to each well and pre-incubate for 15 minutes at room temperature to allow for compound binding.[9]

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.[8]

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

dot

Caption: Experimental workflow for the in vitro DNA-PK kinase assay.

Clonogenic Survival Assay

This is the gold standard assay for determining the radiosensitizing effect of a compound by assessing the ability of single cells to proliferate and form colonies after treatment.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[4,5-c]pyridine inhibitor

  • 6-well plates

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a density that will result in approximately 50-150 colonies per well for each treatment condition. This requires optimization for each cell line and radiation dose.[13]

  • Allow cells to attach overnight.

  • Treat the cells with the desired concentration of the imidazo[4,5-c]pyridine inhibitor or vehicle control for 1-2 hours prior to irradiation.[13]

  • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[13]

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, or until colonies are visible.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment condition and plot the data to generate survival curves. The sensitization enhancement ratio (SER) can then be calculated.

Immunofluorescence for γ-H2AX Foci Formation

This assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX), a marker for DSBs.[14][15][16][17] An increase in the number and persistence of γ-H2AX foci indicates inhibition of DNA repair.[18]

Materials:

  • Cancer cell line of interest grown on glass coverslips

  • Imidazo[4,5-c]pyridine inhibitor

  • Irradiator

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[9]

  • Blocking buffer (e.g., 1% BSA in PBST)[9]

  • Primary antibody: anti-γ-H2AX (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with the imidazo[4,5-c]pyridine inhibitor and/or irradiate as described for the clonogenic assay.

  • At desired time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% PFA.[13]

  • Permeabilize the cells with permeabilization buffer.[9]

  • Block non-specific antibody binding with blocking buffer.[9]

  • Incubate with the primary anti-γ-H2AX antibody.[13]

  • Wash and incubate with the fluorescently labeled secondary antibody.[13]

  • Counterstain the nuclei with DAPI.[13]

  • Mount the coverslips onto microscope slides using antifade mounting medium.[13]

  • Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[9]

dot

Caption: General experimental workflow for assessing radiosensitization.

Conclusion and Future Directions

The use of imidazo[4,5-c]pyridines as DNA-PK inhibitors represents a promising strategy for enhancing the efficacy of radiotherapy in cancer treatment.[1][7] The protocols outlined in these application notes provide a framework for the in vitro characterization of these compounds and their radiosensitizing effects. Further research, including in vivo studies in preclinical tumor models, is crucial to translate these findings into clinical applications. The high potency and selectivity of this class of inhibitors make them valuable tools for both basic research into DNA repair mechanisms and for the development of novel cancer therapeutics.[1][6]

References

  • Cho, R. H., Liew, L. P., Wong, W. W., Dickson, B. D., Cheng, G., Shome, A., ... & Hay, M. P. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • American Chemical Society. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • ResearchGate. (2024). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • PubMed. (2024). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • Frontiers. (2019). DNA-PK as an Emerging Therapeutic Target in Cancer. [Link]

  • AACR Journals. (2021). Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer. [Link]

  • Taylor & Francis Online. (2021). Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010–present). [Link]

  • MDPI. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. [Link]

  • AACR Journals. (n.d.). DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits. [Link]

  • Frontiers. (2018). Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status. [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. [Link]

  • PNAS. (n.d.). DNA-dependent protein kinase: DNA binding and activation in the absence of Ku. [Link]

  • AACR Journals. (2013). γ-H2AX Foci Formation as a Pharmacodynamic Marker of DNA Damage Produced by DNA Cross-Linking Agents: Results from 2 Phase I Clinical Trials of SJG-136 (SG2000). [Link]

  • SpringerLink. (n.d.). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. [Link]

  • ResearchGate. (2025). Inhibition of the DNA-Dependent Protein Kinase for Cancer Therapy. [Link]

  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. [Link]

  • National Center for Biotechnology Information. (n.d.). γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis. [Link]

  • Oxford Academic. (2020). Activation of DNA-PK by hairpinned DNA ends reveals a stepwise mechanism of kinase activation. [Link]

  • ACS Publications. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

Sources

Application

Formulation of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate for in vivo studies

Application Note & Protocol Topic: Formulation of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Abstract This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Formulation of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the formulation of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, a representative small molecule from the therapeutically relevant imidazopyridine class, for in vivo preclinical research.[1][2] Imidazopyridine derivatives often exhibit poor aqueous solubility, a significant hurdle for achieving adequate bioavailability and reliable exposure in animal models.[3][4] This guide moves beyond simple recipes, detailing the critical thinking and systematic workflow required for developing safe, effective, and reproducible formulations. We will cover essential physicochemical characterization, strategic formulation selection based on molecular properties, detailed protocols for common administration routes, and the necessary quality control assays to ensure formulation integrity. The principles and methodologies described herein are designed to empower researchers to make informed decisions, minimizing variability in their in vivo studies and accelerating the drug development process.

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the Active Pharmaceutical Ingredient (API) is paramount.[3][5] This pre-formulation assessment provides the data necessary to select a rational formulation strategy, rather than relying on trial and error. The imidazo[4,5-c]pyridine scaffold contains basic nitrogen atoms, making it a candidate for pH-dependent solubility, while the overall structure suggests potential lipophilicity.[6][7]

Protocol 1: Essential Pre-formulation Analysis

Objective: To determine the key physicochemical properties of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate.

Methodologies:

  • Aqueous Solubility Profile:

    • Prepare a series of buffers at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.[5]

    • Add an excess of the compound to each buffer in separate vials.

    • Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Solubility in Organic Solvents & Excipients:

    • Determine the solubility in common organic solvents (e.g., Ethanol, Propylene Glycol (PG), PEG 400) and lipids (e.g., Labrasol®, Cremophor® EL, Soybean Oil).[8][9] This data is crucial for developing solution or lipid-based formulations.

    • The procedure is similar to the aqueous solubility determination.

  • Lipophilicity (LogP/LogD):

    • Experimentally determine the octanol-water partition coefficient (LogP). The LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.

    • Computational tools can provide an estimated cLogP value as a starting point.

  • pKa Determination:

    • The basicity of the imidazole and pyridine nitrogen atoms will significantly influence solubility in acidic environments.[7][10]

    • Determine the pKa values using potentiometric titration or UV-spectrophotometry.

  • Solid-State Properties & Stability:

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity. The presence of multiple polymorphs can affect solubility and dissolution rates.[11][12]

    • Evaluate the chemical stability of the compound in solution at different pH values and temperatures to identify potential degradation pathways (e.g., hydrolysis of the methyl ester).

Data Presentation: API Characterization Summary
PropertyMethodResultImplication for Formulation
Aqueous Solubility (pH 7.4) Shake-Flask HPLC-UV< 0.1 µg/mLCompound is poorly soluble; simple aqueous vehicle is not feasible.
Aqueous Solubility (pH 2.0) Shake-Flask HPLC-UV5 mg/mLSignificantly higher solubility at low pH; pH modification is a viable strategy.
Solubility in PEG 400 Shake-Flask HPLC-UV50 mg/mLHigh solubility in a co-solvent; solution-based formulations are possible.[13]
cLogP Computational2.5Moderately lipophilic; may require solubilization enhancement.
pKa (calculated) Software Prediction~4.5 (basic)Confirms the presence of an ionizable basic center.[10]
Melting Point DSC185°CCrystalline solid with high lattice energy, contributing to low solubility.[11]
Chemical Stability HPLC-UV (pH/time)Stable at pH 2-7. Hydrolysis of ester at pH > 8.Avoid highly alkaline conditions in the final formulation.

Strategic Formulation Development

The choice of formulation is a critical decision guided by the API's properties, the intended route of administration, and the required dose. For preclinical studies, the goal is often to achieve adequate exposure for toxicological or efficacy evaluation, prioritizing simplicity and safety.[5][14]

Workflow for Formulation Strategy Selection

The following diagram outlines a logical decision-making process for selecting an appropriate formulation strategy based on the pre-formulation data.

G cluster_0 Start Start: Characterize API (Solubility, pKa, LogP) SolubilityCheck Is Aqueous Solubility > Required Dose Conc.? Start->SolubilityCheck pKaCheck Is API Ionizable (pKa suggests salt formation)? SolubilityCheck->pKaCheck No Strategy_Aqueous Strategy: Simple Aqueous Vehicle (e.g., Saline, PBS) SolubilityCheck->Strategy_Aqueous Yes CoSolventCheck Is API Soluble in Co-solvents (PEG, PG)? pKaCheck->CoSolventCheck No Strategy_pH Strategy: pH-Modified Solution (e.g., Acidic Vehicle) pKaCheck->Strategy_pH Yes Strategy_CoSolvent Strategy: Co-solvent System (e.g., PEG/Water) CoSolventCheck->Strategy_CoSolvent Yes Strategy_Complex Consider Advanced Strategies: - Cyclodextrin Complexation - Lipid-Based (SEDDS) - Nanosuspension CoSolventCheck->Strategy_Complex No

Caption: Formulation strategy selection workflow.

Based on the hypothetical data in the table above, Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is an ideal candidate for either a pH-modified solution or a co-solvent system . We will provide detailed protocols for both approaches.

Detailed Formulation Protocols

All procedures should be performed in a clean environment (e.g., a fume hood or biological safety cabinet) using appropriate personal protective equipment (PPE). All excipients must be of high purity (e.g., USP/NF grade).

Protocol 2A: Preparation of an Oral Formulation (pH Modification)

This approach leverages the basic pKa of the molecule to form a soluble salt in situ. This is suitable for oral gavage where a transiently low pH is tolerable.

Target Formulation: 5 mg/mL solution in a citrate buffer vehicle.

Materials & Equipment:

  • Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate API

  • Citric Acid, Anhydrous

  • Sodium Citrate, Dihydrate

  • Purified Water (e.g., WFI or Milli-Q)

  • Analytical balance, magnetic stirrer and stir bar, pH meter, volumetric flasks, sterile glass vials.

Step-by-Step Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 3.0):

    • Dissolve 1.92 g of citric acid in approximately 80 mL of purified water.

    • Adjust the pH to 3.0 by adding a 0.1 M sodium citrate solution.

    • Add purified water to a final volume of 100 mL.

    • Verify the final pH.

  • Compound Solubilization:

    • Accurately weigh 50 mg of the API.

    • Transfer the API to a volumetric flask or beaker.

    • Add approximately 8 mL of the 0.1 M Citrate Buffer (pH 3.0).

    • Stir using a magnetic stirrer until the API is fully dissolved. Gentle warming (to ~40°C) may be used to expedite dissolution, but the solution must be cooled to room temperature before final volume adjustment.

    • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • Final Volume Adjustment & Storage:

    • Once dissolved and cooled, quantitatively transfer the solution to a 10 mL volumetric flask.

    • Rinse the original container with a small amount of buffer and add it to the flask.

    • Bring the final volume to 10.0 mL with the citrate buffer.

    • Store the final formulation in a sterile, labeled vial at 2-8°C, protected from light.

Protocol 2B: Preparation of an Intravenous Formulation (Co-solvent System)

For intravenous (IV) administration, the formulation must be sterile, and the excipients must be well-tolerated systemically.[8] Co-solvents are commonly used to dissolve hydrophobic compounds for IV use.[9][13]

Target Formulation: 2 mg/mL solution in a PEG 400/Saline vehicle.

Materials & Equipment:

  • Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate API

  • Polyethylene Glycol 400 (PEG 400), low-endotoxin grade

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile, depyrogenated vials; 0.22 µm sterile syringe filters; analytical balance; magnetic stirrer.

Step-by-Step Procedure:

  • Initial Solubilization (Aseptic Technique):

    • In a sterile vial, accurately weigh 20 mg of the API.

    • Add 4.0 mL of PEG 400. This will constitute 40% of the final volume.

    • Cap the vial and vortex or stir until the API is completely dissolved. This forms the drug concentrate.

  • Dilution to Final Concentration:

    • Slowly add 6.0 mL of Sterile Saline to the PEG 400 concentrate with continuous stirring. Crucially, add the aqueous phase to the organic phase slowly to prevent precipitation of the drug.

    • This results in a final vehicle composition of 40% PEG 400 / 60% Saline (v/v).

  • Sterile Filtration & Quality Control:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile, depyrogenated vial for administration.

    • Perform quality control checks as described in the following section.

Quality Control of the Final Formulation

A prepared formulation is not ready for in vivo use until it has been verified. This step is essential for ensuring the safety, stability, and accuracy of dosing.[5]

Workflow for Formulation Quality Control

G cluster_1 Start Final Formulation Prepared Visual Visual Inspection (Clarity, Color, Particulates) Start->Visual pH_Test pH Measurement Visual->pH_Test Assay Concentration Verification (HPLC-UV Assay) pH_Test->Assay Stability Short-Term Stability (e.g., 24h at RT & 4°C) Assay->Stability Release Release for In Vivo Study Stability->Release

Caption: Quality control workflow for preclinical formulations.

Protocol 3: HPLC-UV Method for Concentration Assay

Objective: To confirm the concentration of the active compound in the final formulation.

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of the compound (e.g., ~280 nm).

  • Procedure:

    • Prepare a stock solution of the API of known concentration.

    • Create a calibration curve with at least 5 standards.

    • Dilute a sample of the final formulation to fall within the range of the calibration curve.

    • Inject standards and samples.

    • Calculate the concentration in the formulation based on the standard curve. The result should be within ±10% of the target concentration.

Critical In Vivo Considerations

Successful formulation development extends beyond the lab bench. The final preparation must be suitable for the animal model and study design.

  • Vehicle Tolerability: Always run a vehicle-only control group in initial studies to ensure the formulation vehicle itself does not cause adverse effects. High concentrations of organic solvents like PEG 400 or non-physiological pH can cause irritation and inflammation, especially with repeated dosing.[13]

  • Dose Volume: Adhere to established guidelines for maximum dose volumes for the chosen species and route of administration to avoid physiological distress.

  • Planning and Reporting: The planning and execution of animal experiments should follow established guidelines to ensure scientific rigor and reproducibility. The PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) guidelines are an essential resource for this purpose.[14][15][16]

Conclusion

The successful formulation of a poorly soluble compound like Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is a systematic, data-driven process. By investing in thorough physicochemical characterization, researchers can select from a variety of established strategies—such as pH modification and the use of co-solvents—to develop simple, safe, and effective formulations for in vivo evaluation. Rigorous quality control is not an optional step but a prerequisite for generating reliable and reproducible preclinical data. The protocols and workflows presented here provide a robust framework for navigating the challenges of preclinical formulation development.

References

  • Mewes, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. PMC. Available from: [Link]

  • Derikvandi, Z., & Vessally, E. (2017). A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO. Bulgarian Chemical Communications. Available from: [Link]

  • Kumar, R. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Jain, A., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Saczewski, J., et al. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Giri, T. K., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]

  • Strickley, R. G. (2004, February 15). Solubilizing excipients in oral and injectable formulations. PubMed. Available from: [Link]

  • Smith, A. J., et al. (2017, August 3). PREPARE: guidelines for planning animal research and testing. PMC. Available from: [Link]

  • Ben Hassen, A., et al. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available from: [Link]

  • Singh, V., et al. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink. Available from: [Link]

  • Langhua. Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Semantic Scholar. Available from: [Link]

  • Smith, A. J., et al. (2018). (PDF) PREPARE: guidelines for planning animal research and testing. ResearchGate. Available from: [Link]

  • Research and Reviews. Pharmaceutical Excipients: Essential Components of Drug Formulations. Available from: [Link]

  • Wang, S. (2009). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Available from: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. Available from: [Link]

  • Karolinska Institutet. (2024, June 27). The PREPARE and ARRIVE guidelines and EDA tool for planning and reporting animal experiments. Available from: [Link]

  • Shalan, S., et al. Analytical Methods. RSC Publishing. Available from: [Link]

  • NextSDS. Methyl 1-Methyl-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate(WXC02233). Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Google Patents. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • Al-Shehri, M., & Al-Saikhan, F. (2021, July 15). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. Available from: [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]

  • de Oliveira, C. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) . This specific heterocyclic ester is a critical building block, prominently utilized in the development of small-molecule GLP-1 receptor agonists for metabolic diseases[1].

This guide bypasses rigid templates to deliver field-proven insights, focusing on the causality behind chemical behaviors and establishing self-validating experimental protocols.

Module 1: Mechanistic Workflow & Chemical Logic

While some patent routes begin with 2,4-dibromo-5-nitropyridine and require late-stage carbonylation[2], the most efficient industrial approach starts directly from commercially available Methyl 4-chloro-5-nitropyridine-2-carboxylate . This 3-step route minimizes metal-catalyzed steps and maximizes overall yield.

SynthesisWorkflow SM Methyl 4-chloro-5-nitropyridine- 2-carboxylate (Starting Material) Step1 SNAr Amination (CH3NH2, THF, 0°C) SM->Step1 Int1 Methyl 4-(methylamino)- 5-nitropyridine-2-carboxylate Step1->Int1 Step2 Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int1->Step2 Int2 Methyl 5-amino-4-(methylamino) pyridine-2-carboxylate Step2->Int2 Step3 Dehydrative Cyclization (TMOF, cat. p-TsOH, 100°C) Int2->Step3 Product Methyl 1-methyl-1H-imidazo [4,5-c]pyridine-6-carboxylate (Target Product) Step3->Product

Figure 1: Mechanistic workflow for the synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate.

Module 2: Validated Step-by-Step Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process analytical targets are met.

Step 1: Regioselective SNAr Amination

Objective: Displace the 4-chloro group with methylamine without attacking the ester carbonyl.

  • Dissolve Methyl 4-chloro-5-nitropyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Dropwise add a 2.0 M solution of methylamine in THF (1.1 eq) over 30 minutes.

    • Causality: Slow addition at 0 °C prevents thermal spikes that lead to amidation of the C-2 methyl ester.

  • Stir at 0 °C for 2 hours.

    • Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.6 ) must be completely consumed, replaced by a bright yellow product spot ( Rf​≈0.4 ).

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield Methyl 4-(methylamino)-5-nitropyridine-2-carboxylate .

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to an amine without causing premature ring closure or ester reduction.

  • Suspend the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of EtOH/ H2​O (0.15 M).

  • Add activated Iron powder (5.0 eq) and Ammonium chloride ( NH4​Cl , 5.0 eq).

    • Causality: Fe/ NH4​Cl is chosen over standard Pd/C hydrogenation. Pyridine rings with electron-withdrawing groups can sometimes poison palladium catalysts or undergo unwanted side reactions. Iron provides a milder, highly chemoselective electron-transfer reduction.

  • Heat the mixture to 80 °C for 3 hours.

    • Self-Validation Check: LC-MS must indicate complete conversion to the diamine. Target exact mass: 225.09 g/mol ; look for [M+H]+=226.1 .

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing thoroughly with hot EtOH. Concentrate the filtrate and extract with DCM to yield Methyl 5-amino-4-(methylamino)pyridine-2-carboxylate .

Step 3: Dehydrative Cyclization (Optimized)

Objective: Form the imidazo[4,5-c]pyridine core while strictly preserving the methyl ester.

  • Dissolve the diamine from Step 2 (1.0 eq) in Trimethyl orthoformate (TMOF, 10 volumes).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Heat the reaction to 100 °C for 4 hours under an inert atmosphere.

    • Causality: TMOF acts simultaneously as the one-carbon synthon and a potent water scavenger. This prevents the ester hydrolysis commonly seen when using aqueous formic acid[3].

    • Self-Validation Check: LC-MS analysis should show the final target mass. Target exact mass: 191.07 g/mol ; look for [M+H]+=192.1 .

  • Cool to room temperature, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH 95:5) to afford the pure target compound.

Module 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield in Cyclization Step Check1 Check LC-MS for Ester Hydrolysis (M-14) Issue->Check1 Check2 Check TLC for Incomplete Conversion Issue->Check2 Sol1 Switch to TMOF (Anhydrous) Check1->Sol1 Hydrolysis Detected Sol2 Increase p-TsOH Catalyst or Reaction Time Check2->Sol2 Starting Material Remains

Figure 2: Troubleshooting logic tree for resolving low cyclization yields and ester hydrolysis.

Q1: Why is my cyclization yield dropping, and why am I isolating a highly polar, water-soluble impurity? A1: You are observing ester hydrolysis. If you are following older literature that uses formic acid as the cyclization agent at elevated temperatures, the trace water present in the acid will hydrolyze your methyl ester into 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid[2].

  • Solution: Abandon formic acid. Switch to the anhydrous TMOF/p-TsOH system described in Step 3. TMOF irreversibly reacts with any trace water to form methanol and methyl formate, protecting your ester.

Q2: During Step 1 (Amination), I am getting a mixture of products and poor regioselectivity. How do I fix this? A2: The starting material has two highly electrophilic sites: the C-4 carbon (bearing the chloride) and the C-2 ester carbonyl. If the internal temperature exceeds 5 °C during the methylamine addition, nucleophilic attack at the ester carbonyl occurs, forming an unwanted amide byproduct.

  • Solution: Strictly maintain the internal temperature at 0 °C. Ensure you are using exactly 1.1 equivalents of methylamine; excess amine exacerbates amidation.

Q3: The Step 2 reduction is stalling at ~50% conversion. What is the cause? A3: Iron powder passivates over time due to surface oxidation, reducing its ability to transfer electrons to the nitro group.

  • Solution: Activate your iron powder immediately before use by stirring it in 0.1 M HCl for 5 minutes, filtering, and washing sequentially with water and ethanol. Additionally, ensure vigorous mechanical stirring, as this is a heterogeneous reaction.

Module 4: Quantitative Optimization Data

To demonstrate the causality behind our protocol choices, below is a data summary comparing various cyclization conditions for the final step. The data clearly illustrates why TMOF with an acid catalyst is the superior choice for preserving the methyl ester.

Table 1: Optimization of Cyclization Conditions (Step 3)

Reagent SystemTemp (°C)Time (h)Conversion (%)Ester Hydrolysis (%)Isolated Yield (%)
Formic Acid (98%)1006>9545.042
Formic Acid / Ac2​O 8048515.065
TMOF (neat, no catalyst)1001260<1.055
TMOF + cat. p-TsOH 100 4 >99 <1.0 91

Note: Ester hydrolysis was quantified via LC-MS by monitoring the [M+H]+=178.1 peak corresponding to the free carboxylic acid.

References

  • Title: Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators (EP2818472A1) | Source: Google Patents | URL: [3]

  • Title: GLP-1 receptor agonists and uses thereof (US20240034725A1) | Source: Google Patents | URL: [2]

  • Title: GLP-1 receptor agonists and uses thereof (US10208019B2) | Source: Google Patents | URL: [1]

Sources

Optimization

Imidazo[4,5-c]pyridine Synthesis Support Center: Troubleshooting &amp; Regioselectivity Guide

Welcome to the Technical Support Center for imidazo[4,5-c]pyridine synthesis. As a Senior Application Scientist, I have compiled this guide to help you navigate the notorious regioselectivity challenges associated with f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[4,5-c]pyridine synthesis. As a Senior Application Scientist, I have compiled this guide to help you navigate the notorious regioselectivity challenges associated with functionalizing these privileged pharmacophores. This guide bridges mechanistic theory with field-proven, self-validating protocols to ensure your multikilogram scale-ups or discovery chemistry workflows succeed.

Core Principles & FAQ: Mechanistic Insights

Q: Why do I consistently get a mixture of N1 and N3 alkylated products during late-stage functionalization? A: Imidazo[4,5-c]pyridines exist as dynamic tautomers. Under standard basic conditions (e.g., K₂CO₃ in DMF), the nucleophilicity of the nitrogen atoms is governed by a competition between steric hindrance and electronic distribution. The less sterically encumbered nitrogen typically attacks the electrophile, but because the energy difference between the transition states is marginal, regioisomeric mixtures are almost inevitable (1)[1].

Q: How can I force alkylation at the more sterically hindered nitrogen? A: You must bypass standard alkali bases and utilize organomagnesium reagents. By using 2,2,6,6-tetramethylpiperidinylmagnesium chloride (TMPMgCl), you form a magnesium-azole complex. The magnesium coordinates to the less hindered nitrogen, effectively shielding it and directing the incoming alkyl halide to the more sterically encumbered nitrogen (2)[2].

Q: Is it better to alkylate a pre-formed core or build the core with the substituent already in place? A: De novo core construction from 3,4-diaminopyridine is generally more scalable and regiochemically robust. By selectively acylating either the 3-amino or 4-amino group prior to cyclization, you completely eliminate the tautomeric alkylation dilemma, ensuring absolute regiocontrol (3)[3].

Experimental Workflows & Self-Validating Protocols

Protocol A: De Novo Regioselective Core Construction

Objective: Synthesize N-substituted imidazo[4,5-c]pyridines via selective acylation of 3,4-diaminopyridine.

Mechanistic Rationale: The 4-amino group of 3,4-diaminopyridine is para to the pyridine nitrogen, reducing its nucleophilicity via resonance deactivation. Consequently, the 3-amino group is kinetically more nucleophilic toward acyl chlorides, allowing for highly selective 3-acylation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous dimethylacetamide (DMAC) under an N₂ atmosphere.

  • Kinetic Acylation: Cool the reactor to 0 °C. Add acetyl chloride (1.0 eq) dropwise to maintain kinetic control.

  • Isolation: Stir for 2 hours. The 3-acetylated pyridine hydrochloride salt will precipitate directly from the reaction mixture, driving the reaction forward.

  • Self-Validation Check: Filter the precipitate and run a ¹H NMR in DMSO-d₆. You must observe the preservation of the 4-NH₂ signal (broad singlet, ~6.0 ppm) and the appearance of a new, highly deshielded amide NH signal (>9.5 ppm). If a mixture of amides is observed, your temperature control during addition was insufficient.

  • Cyclization: Treat the validated intermediate with chloroacetic anhydride in EtOAc, followed by dehydration using HCl in 2-propanol to yield the pure imidazo[4,5-c]pyridine core[3].

Protocol B: Protecting-Group-Free Regioselective N-Alkylation

Objective: Alkylate the more sterically hindered nitrogen of an existing imidazo[4,5-c]pyridine core.

Step-by-Step Methodology:

  • Deprotonation: Suspend the imidazo[4,5-c]pyridine (1.0 eq) in anhydrous THF at 0 °C.

  • Magnesium Complexation: Add TMPMgCl (1.1 eq) dropwise. Stir for 30 minutes. The bulky TMP group deprotonates the ring while the magnesium coordinates the less hindered nitrogen, shielding it from electrophilic attack[2].

  • Alkylation: Add the alkyl halide (1.2 eq) and warm to room temperature. Stir for 12 hours.

  • Quenching & Self-Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. To validate regioselectivity, perform 2D-NOESY NMR. A strong Nuclear Overhauser Effect (NOE) correlation between the newly introduced N-CH₂ protons and the adjacent C4-H or C6-H of the pyridine ring will definitively assign the regiochemistry (4)[4].

Quantitative Data: Reagent Influence on Regioselectivity

Table 1: Comparison of synthetic strategies and their impact on regiochemical outcomes.

Starting MaterialReagent / ConditionsPrimary Reaction SiteIsolated YieldRegioselectivity Ratio
3,4-DiaminopyridineAcetyl Chloride, DMAC, 0 °C3-Amino (Acylation)76%>95:5
3,4-DiaminopyridineBoc₂O, CH₂Cl₂, RT4-Amino (Carbamoylation)78%>90:10
Imidazo[4,5-c]pyridineAlkyl Halide, K₂CO₃, DMFLess Hindered N (Alkylation)60-85%~1:1 to 3:1 (Mixed)
Imidazo[4,5-c]pyridineAlkyl Halide, TMPMgCl, THFMore Hindered N (Alkylation)70-95%>95:5

(Note: Data aggregated from kinetic acylation studies[3] and organomagnesium shielding methodologies[2].)

Visualizing the Workflows

G Start Imidazo[4,5-c]pyridine Regioselectivity Goal Core De Novo Core Synthesis (from 3,4-diaminopyridine) Start->Core Late Late-Stage N-Alkylation (Pre-formed core) Start->Late Core_AcCl AcCl / DMAC Favors 3-Acylation Core->Core_AcCl Kinetic Control Core_Boc Boc2O / CH2Cl2 Favors 4-Acylation Core->Core_Boc Thermodynamic Late_Base Standard Base (K2CO3) Favors less hindered N Late->Late_Base Standard Late_Mg Organomagnesium (TMPMgCl) Favors more hindered N Late->Late_Mg Mg-Shielding

Decision tree for selecting regioselective imidazo[4,5-c]pyridine synthesis strategies.

Pathway A 3,4-Diaminopyridine B 3-Acetamido- 4-aminopyridine A->B AcCl (Nucleophilic 3-NH2) C 4-Boc-amino- 3-aminopyridine A->C Boc2O (Anomalous 4-NH2) D Imidazo[4,5-c]pyridine Core B->D Cyclization C->D Cyclization

Mechanistic pathway for the regioselective de novo synthesis of the imidazo[4,5-c]pyridine core.

References

  • Caron, S., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." American Chemical Society, 2006. URL:[Link]

  • "Direct, Regioselective N-Alkylation of 1,3-Azoles." Organic Letters - ACS Publications, 2015. URL:[Link]

  • Doganc, F., et al. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 2024. URL:[Link]

  • "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." PMC - National Institutes of Health, 2023. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling up the Synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scalable synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate. This do...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scalable synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate. This document offers in-depth experimental protocols, troubleshooting guides, and frequently asked questions to address the practical challenges encountered during laboratory-scale and pilot-plant production.

Synthetic Strategy and Overview

The synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, a key building block in pharmaceutical research, presents several challenges when transitioning from small-scale to larger-scale production. The most common issues include ensuring regioselectivity during N-methylation, managing the purification of polar intermediates, and optimizing reaction conditions for safety and efficiency at scale.

The proposed four-step synthetic pathway is designed for robustness and scalability, starting from the commercially available Methyl 4-chloropicolinate.

Synthetic_Pathway A Methyl 4-chloropicolinate B Methyl 4-chloro-3-nitropicolinate A->B  Nitration   C Methyl 3-amino-4-(methylamino)picolinate B->C  Amination & Reduction   D Methyl 1H-imidazo[4,5-c]pyridine-6-carboxylate C->D  Cyclization   E Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate D->E  N-Methylation  

Caption: Proposed synthetic workflow for Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate.

Detailed Experimental Protocols and Troubleshooting

Step 1: Nitration of Methyl 4-chloropicolinate

Protocol:

  • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add Methyl 4-chloropicolinate.

  • Add fuming nitric acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield Methyl 4-chloro-3-nitropicolinate.

Troubleshooting Guide:

  • Question: The yield of the nitrated product is low. What could be the cause?

    • Answer: Low yields can result from incomplete reaction or degradation of the starting material. Ensure the reaction temperature is strictly controlled during the addition of nitric acid. Extending the reaction time at room temperature may also improve conversion. Verify the concentration and quality of the fuming nitric acid, as older stock can be less effective.

  • Question: The product is a dark oil and does not solidify. How can I isolate the product?

    • Answer: Oily products can be due to impurities or incomplete neutralization. Ensure the pH is neutral after quenching. If the product remains oily, perform an extraction with a suitable organic solvent like ethyl acetate. The organic layers should be combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The resulting crude oil can then be purified by column chromatography.[1]

Step 2: Synthesis of Methyl 3-amino-4-(methylamino)picolinate

Protocol:

  • Dissolve Methyl 4-chloro-3-nitropicolinate in a suitable solvent such as ethanol in a pressure vessel.

  • Add an excess of aqueous methylamine solution.

  • Seal the vessel and heat to 80-100°C for 12-16 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude intermediate, add a catalyst (e.g., 10% Pd/C) and a solvent like methanol.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature until the nitro group is completely reduced.

  • Filter the catalyst and concentrate the filtrate to obtain crude Methyl 3-amino-4-(methylamino)picolinate.

Troubleshooting Guide:

  • Question: The amination reaction is slow or incomplete. How can I drive it to completion?

    • Answer: The nucleophilic aromatic substitution can be sluggish. Increasing the reaction temperature or using a higher concentration of methylamine can improve the rate. Ensure the pressure vessel is properly sealed to prevent the escape of the volatile methylamine.

  • Question: During the reduction step, I observe dehalogenation as a side reaction. How can this be minimized?

    • Answer: Dehalogenation during catalytic hydrogenation is a known side reaction. Using a milder reducing agent such as hydrazine hydrate with Pd/C at room temperature can be a more selective method for reducing the nitro group in the presence of a halogen.[2] Alternatively, reducing the reaction temperature and pressure during catalytic hydrogenation can also minimize dehalogenation.[2]

Step 3: Cyclization to form Methyl 1H-imidazo[4,5-c]pyridine-6-carboxylate

Protocol:

  • Dissolve the crude Methyl 3-amino-4-(methylamino)picolinate in triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or column chromatography.

Troubleshooting Guide:

  • Question: The cyclization reaction is not going to completion, and I am isolating the formamidine intermediate. What should I do?

    • Answer: Incomplete cyclization can be due to insufficient heating or the presence of water. Ensure the reaction is carried out under anhydrous conditions. Increasing the reaction temperature or switching to a higher-boiling solvent like N,N-dimethylformamide (DMF) can facilitate the final ring closure.[3] The use of dehydrating agents can also drive the reaction to completion.[4]

  • Question: The product is difficult to purify and contains baseline impurities on TLC. What is the likely cause?

    • Answer: The diaminopyridine starting material can be prone to air oxidation, leading to colored impurities. It is advisable to use the crude product from the previous step immediately or store it under an inert atmosphere. Purification of the crude diaminopyridine by column chromatography before cyclization can also lead to a cleaner final product.

Step 4: N-Methylation of Methyl 1H-imidazo[4,5-c]pyridine-6-carboxylate

Protocol:

  • Suspend Methyl 1H-imidazo[4,5-c]pyridine-6-carboxylate in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base, such as potassium carbonate.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography to separate the regioisomers.

Troubleshooting Guide:

  • Question: I am getting a mixture of N1 and N3 methylated isomers. How can I improve the regioselectivity for the desired N1 isomer?

    • Answer: The N-alkylation of imidazo[4,5-c]pyridines often leads to a mixture of regioisomers.[3][5] The ratio of isomers can be influenced by the choice of base, solvent, and methylating agent. Using a bulkier base may favor methylation at the less sterically hindered nitrogen. To definitively identify the isomers, 2D-NMR techniques such as NOESY are recommended.[6]

  • Question: The reaction is sluggish, and the starting material is not fully consumed. Can I accelerate the reaction?

    • Answer: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50°C) can increase the rate. However, be aware that this may also affect the regioselectivity. Using a more reactive methylating agent like dimethyl sulfate can also lead to faster conversion.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up this synthesis?

    • A1: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. When using hydrogen gas for reduction, ensure proper grounding of equipment to prevent static discharge. Dimethyl sulfate is toxic and carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated area.[7]

  • Q2: How can I monitor the progress of these reactions effectively on a larger scale?

    • A2: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For larger scale reactions where sampling might be challenging, in-situ monitoring techniques such as process infrared (IR) spectroscopy can be employed.

  • Q3: What are the best practices for purifying the final product on a multi-gram scale?

    • A3: For larger quantities, flash column chromatography is often the method of choice for separating the regioisomers.[8] Recrystallization can also be an effective purification method if a suitable solvent system is identified. It is crucial to perform small-scale solubility tests to find an optimal solvent for recrystallization that provides good recovery and purity.

  • Q4: Can I use a different methylating agent for the final step?

    • A4: Yes, other methylating agents like dimethyl carbonate can be used, which is considered a greener alternative to dimethyl sulfate and methyl iodide.[9][10] However, reaction conditions will likely need to be re-optimized, and it may require higher temperatures and pressures.

Data Summary Table

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Avg. Yield (%)Purity (HPLC)
1NitrationH₂SO₄, HNO₃-0 - RT4-685-95>95%
2Amination & ReductionCH₃NH₂, Pd/C, H₂Ethanol/Methanol80-100 / RT12-16 / 8-1270-80>90% (crude)
3CyclizationTriethyl orthoformate, p-TsOHTriethyl orthoformateReflux4-675-85>95%
4N-Methylation(CH₃)₂SO₄, K₂CO₃DMFRT12-2460-70 (isolated N1)>98%

Key Workflow Visualization

Troubleshooting_Workflow Start Reaction Issue Identified Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Conditions Analyze Reaction Conditions (Temp, Time, Reagents) Start->Analyze_Conditions Monitor_Progress Monitor Reaction Progress (TLC/HPLC) Analyze_Conditions->Monitor_Progress Consult_Literature Consult Literature for Similar Issues Analyze_Conditions->Consult_Literature Workup_Purification Optimize Workup & Purification Monitor_Progress->Workup_Purification Resolved Issue Resolved Workup_Purification->Resolved Consult_Literature->Analyze_Conditions

Caption: A generalized troubleshooting workflow for synthesis scale-up.

References

  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
  • Goker, H., et al. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
  • Göker, H., et al. (2005). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 30(3), 148-154.
  • Han, B., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Dymińska, L., et al. (2017).
  • Meanwell, N. A., et al. (1991). 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-ones – Inhibitors of Blood Platelet cAMP Phosphodiesterase and Induced Aggregation. Journal of Medicinal Chemistry, 34(8), 2906-2916.
  • Warren, J. D., MacMillan, J. H., & Washburne, S. S. (1975). Facile N-Methylation Reaction of Amide Functional Heterocycles with Dimethyl Sulfate. The Journal of Organic Chemistry, 40(6), 743-745.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 575-577.
  • Reddit. (2024). Purification Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Le-Deygen, I., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461.
  • Li, H., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1763-1851.
  • Andrews, P. C., & White, J. M. (2008). Methyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2367.
  • Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413-420.
  • Sanapalli, B. K. R., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 12(1), 10.
  • Manasa Life Sciences. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(1), 5-16.
  • Wallace, S., & O'Reilly, R. K. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8865-8914.
  • Krchnak, V., & Flegelova, Z. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • ResearchGate. (n.d.). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • Agilent. (2022). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 1: Bulk purification. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Efficacy Analysis of Imidazo[4,5-c]pyridine Derivatives: A Case Study on PARP Inhibition

A Note to Our Readers: The initial aim of this guide was to provide a detailed comparative analysis of the in vitro and in vivo efficacy of the specific compound, Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate....

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Readers:

The initial aim of this guide was to provide a detailed comparative analysis of the in vitro and in vivo efficacy of the specific compound, Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate. However, a comprehensive search of the current scientific literature has revealed a lack of publicly available biological data for this particular molecule.

In the spirit of scientific integrity and to provide valuable insights to researchers in the field, we have broadened the scope of this guide. This document will now focus on a closely related and well-documented series of imidazo[4,5-c]pyridine derivatives that have demonstrated significant therapeutic potential. Specifically, we will delve into the efficacy of novel imidazo[4,5-c]pyridinecarboxamides as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical target in oncology.

This guide will serve as a valuable resource by:

  • Presenting a detailed analysis of the in vitro and in vivo efficacy of representative compounds from this class.

  • Providing exemplary experimental protocols for assessing the activity of such molecules.

  • Illustrating key concepts and workflows through diagrams.

  • Offering a comparative perspective on their performance, grounded in published data.

We believe this approach will provide our audience of researchers, scientists, and drug development professionals with a robust and informative guide to the therapeutic potential of the imidazo[4,5-c]pyridine scaffold.

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[4,5-c]pyridinecarboxamide Derivatives as PARP-1 Inhibitors

The imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs that have been designed and synthesized as potent inhibitors of PARP-1.[3] PARP inhibitors represent a promising class of anticancer agents that can enhance the efficacy of chemotherapy.[1]

In Vitro Efficacy: Potent Inhibition of PARP-1

A series of novel imidazo[4,5-c]pyridinecarboxamide derivatives were synthesized and evaluated for their ability to inhibit PARP-1.[3] The majority of these compounds demonstrated a significant inhibitory effect on PARP at a concentration of 1µM.[3]

One of the most potent compounds identified in this series was compound 8d , which exhibited a half-maximal inhibitory concentration (IC50) of 0.528 µM against PARP-1.[3] This level of potency highlights the potential of the imidazo[4,5-c]pyridine scaffold for developing effective PARP inhibitors.

CompoundTargetIC50 (µM)Source
8d PARP-10.528[3]

Table 1: In Vitro PARP-1 Inhibitory Activity of a Lead Imidazo[4,5-c]pyridinecarboxamide Derivative.

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against PARP-1.

Objective: To measure the IC50 value of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Test compound (e.g., compound 8d)

  • Positive control (e.g., a known PARP inhibitor like Olaparib)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well streptavidin plate with histone H1.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Reaction Mixture: In each well, add the PARP-1 enzyme, biotinylated NAD+, and the test compound or control.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.

  • Washing: Wash the plate with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the anti-poly(ADP-ribose) antibody and incubate for 1 hour.

  • Washing: Wash the plate with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Wash the plate with wash buffer.

  • Signal Development: Add TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

In_Vitro_PARP1_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reagent_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat 96-well plate with Histone H1 rxn Incubate compounds, enzyme, and substrate p1->rxn r1 Prepare serial dilutions of test compounds r1->rxn r2 Prepare PARP-1 enzyme and Biotinylated NAD+ r2->rxn d1 Add anti-PAR antibody rxn->d1 Wash d2 Add HRP-conjugated secondary antibody d1->d2 Wash d3 Add TMB substrate d2->d3 Wash d4 Read absorbance at 450 nm d3->d4 Stop reaction a1 Calculate % inhibition d4->a1 a2 Determine IC50 value a1->a2

Caption: Workflow for the in vitro PARP-1 inhibition assay.

In Vivo Efficacy: Antitumor Activity in a Xenograft Model

The promising in vitro activity of compound 8d prompted its evaluation in an in vivo setting to assess its antitumor efficacy.[3] A mouse xenograft model using A549 human lung carcinoma cells was employed for this study.[3]

The study demonstrated that the combination of compound 8d with the chemotherapeutic agent cisplatin resulted in a significant antitumor effect.[3] Notably, the efficacy of the compound 8d and cisplatin combination was comparable to the combination of ABT-888 (a known PARP inhibitor) and cisplatin.[3] This finding underscores the potential of this class of imidazo[4,5-c]pyridine derivatives as effective adjuncts to standard chemotherapy.

The following protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a test compound in a mouse xenograft model.

Objective: To assess the antitumor activity of a test compound, alone or in combination with another agent, in a subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • A549 human lung carcinoma cells

  • Matrigel

  • Test compound (e.g., compound 8d)

  • Standard-of-care agent (e.g., cisplatin)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture A549 cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to different treatment groups (e.g., Vehicle, Test Compound, Cisplatin, Test Compound + Cisplatin).

  • Treatment: Administer the respective treatments to each group according to a predetermined schedule (e.g., daily oral gavage for the test compound, intraperitoneal injection for cisplatin).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Analyze the tumor growth inhibition for each treatment group and compare the efficacy of the different treatments. Statistical analysis should be performed to determine the significance of the observed effects.

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Study Endpoint s1 Implant A549 cells subcutaneously in mice s2 Allow tumors to grow to palpable size s1->s2 t1 Randomize mice into treatment groups s2->t1 t2 Administer treatments (Vehicle, Compound 8d, Cisplatin, Combination) t1->t2 m1 Measure tumor volume regularly t2->m1 m2 Monitor body weight t2->m2 e1 Euthanize mice and excise tumors m1->e1 m2->e1 e2 Analyze tumor growth inhibition e1->e2

Caption: Workflow for an in vivo mouse xenograft study.

Conclusion

The imidazo[4,5-c]pyridine scaffold serves as a promising foundation for the development of novel therapeutic agents. While specific data for Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate remains elusive, the exploration of closely related imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors demonstrates the significant potential of this chemical class in oncology. The representative compound 8d showcases potent in vitro inhibition of PARP-1 and significant in vivo antitumor efficacy in combination with cisplatin. These findings encourage further investigation into the structure-activity relationships of imidazo[4,5-c]pyridine derivatives to develop next-generation therapies for cancer and other diseases.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). Journal of Medicinal Chemistry, 30(10), 1746-1751. Retrieved from [Link]

  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Combinatorial Science, 16(9), 487-493. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 27(24), 9008. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel imidazo[4,5-c]pyridinecarboxamide Derivatives as PARP-1 Inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3224. Retrieved from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Combinatorial Science, 16(9), 487-493. Retrieved from [Link]

Sources

Comparative

Cross-target activity of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

An In-Depth Comparison Guide: Cross-Target Activity of Imidazo[4,5-c]pyridine-Derived GLP-1R Agonists Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) is a highly specialized synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Cross-Target Activity of Imidazo[4,5-c]pyridine-Derived GLP-1R Agonists

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 1936224-65-5) is a highly specialized synthetic intermediate that serves as the critical structural backbone for a novel class of orally bioavailable, small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists[1]. The most prominent clinical derivative of this scaffold is Danuglipron (PF-06882961) [2].

For drug development professionals, evaluating this compound's utility requires looking beyond the intermediate itself and analyzing the cross-target activity and signaling bias of the active pharmaceutical ingredients (APIs) it generates. This guide objectively compares the performance, receptor selectivity, and off-target liabilities of imidazo[4,5-c]pyridine derivatives against alternative incretin-targeting therapies.

Mechanistic Overview: Biased Agonism and Receptor Selectivity

The clinical efficacy of GLP-1R agonists hinges on their ability to stimulate insulin secretion in a glucose-dependent manner while minimizing gastrointestinal side effects and receptor desensitization. Native GLP-1 and early peptidic agonists are "balanced" agonists, meaning they equally activate the (cAMP production) and -arrestin (receptor internalization) pathways[3].

Derivatives synthesized from the Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate scaffold exhibit biased agonism . They act as full agonists for the pathway (driving the therapeutic cAMP response) but are only partial agonists for -arrestin-2 recruitment[4][5]. This bias is therapeutically advantageous, as reduced -arrestin recruitment mitigates receptor downregulation, allowing for sustained efficacy over time[3].

G Ligand Imidazo[4,5-c]pyridine Derivative GLP1R GLP-1 Receptor Ligand->GLP1R Binding Gas Gαs Protein GLP1R->Gas Full Agonism bArrestin β-Arrestin 2 GLP1R->bArrestin Partial Agonism (Biased) cAMP cAMP Production (Therapeutic Efficacy) Gas->cAMP Internalization Receptor Internalization (Desensitization) bArrestin->Internalization

Signaling bias of imidazo[4,5-c]pyridine derivatives favoring Gαs over β-arrestin recruitment.

Cross-Target Activity: Imidazo[4,5-c]pyridines vs. Alternatives

When evaluating the imidazo[4,5-c]pyridine scaffold, researchers must compare its selectivity profile against other incretin receptors, specifically the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR) .

While dual-agonists (like Tirzepatide) intentionally target both GLP-1R and GIPR to achieve synergistic weight loss[3], small-molecule derivatives of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate are designed for exquisite GLP-1R selectivity . They do not exhibit meaningful cross-reactivity with GIPR or GCGR, ensuring that their metabolic effects are strictly GLP-1R-mediated[2][5].

However, a known off-target liability for this chemical class is the inhibition of the hERG (Kv11.1) potassium channel , which requires rigorous safety screening during lead optimization to prevent cardiotoxicity[2][4].

Quantitative Data Comparison Table
Compound Class / APIGLP-1R cAMP ( )GLP-1R -Arrestin ( )GIPR / GCGR ActivityhERG Inhibition ( )Modality
Imidazo[4,5-c]pyridine (Danuglipron) 13 nM - 95 nM~490 nM (Partial)Inactive (>10 M)~4.3 M - 5.6 MOral Small Molecule
Peptidic GLP-1R (Semaglutide) ~5 pM~100 pM (Full)Inactive>100 MInjectable / Oral Peptide
Dual Agonist (Tirzepatide) ~4.2 nMMinimalGIPR ~0.13 nM>100 MInjectable Peptide
Non-Imidazo Small Mol. (Orforglipron) ~10 nMPartialInactive>30 MOral Small Molecule

(Data synthesized from pharmacological profiling of Danuglipron and comparative incretin therapies[2][3][4][5].)

Self-Validating Experimental Protocols

To verify the cross-target activity and signaling bias of compounds synthesized from Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, laboratories must employ a self-validating assay cascade. The causality behind this specific workflow is to first confirm on-target efficacy ( ), subsequently measure signaling bias ( -arrestin), and finally rule out off-target safety risks (hERG).

Workflow Step1 Compound Synthesis Step2 cAMP Accumulation (On-Target Efficacy) Step1->Step2 Step3 β-Arrestin Assay (Signaling Bias) Step2->Step3 Step4 GIPR/GCGR Counterscreen (Selectivity) Step3->Step4 Step5 hERG Patch-Clamp (Safety Profiling) Step4->Step5

Sequential workflow for validating the efficacy, selectivity, and safety of synthesized derivatives.

Protocol A: cAMP Accumulation Assay ( Pathway)

Purpose: To quantify the primary therapeutic signaling cascade.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GLP-1R, GIPR, or GCGR at 2,000 cells/well in a 384-well plate. Causality: Using parallel cell lines expressing different incretin receptors ensures that cross-target selectivity is measured under identical cellular backgrounds.

  • Compound Incubation: Treat cells with serial dilutions of the synthesized imidazo[4,5-c]pyridine derivative (10 pM to 10 M) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents cAMP degradation, creating a self-validating accumulation window that accurately reflects receptor activation.

  • Detection: After 30 minutes at 37°C, lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Analysis: Read time-resolved fluorescence at 665 nm / 620 nm. Calculate the using a 4-parameter logistic non-linear regression model.

Protocol B: -Arrestin-2 Recruitment Assay (Signaling Bias)

Purpose: To determine the degree of partial agonism leading to receptor desensitization.

  • Cell Preparation: Utilize a PathHunter® EA- -Arrestin CHO-K1 GLP-1R cell line. These cells express GLP-1R fused to a ProLink (PK) tag and -Arrestin-2 fused to an Enzyme Acceptor (EA).

  • Treatment: Incubate cells with the test compound for 90 minutes at 37°C. Causality: 90 minutes is the optimal kinetic window for -arrestin translocation, whereas cAMP generation (Protocol A) is much more rapid.

  • Detection: Add the chemiluminescent detection substrate. If -arrestin is recruited to the receptor, the PK and EA fragments complement to form active -galactosidase, generating a luminescent signal.

  • Validation: Normalize the maximal response ( ) of the small molecule against the of native GLP-1 to quantify the partial agonism (bias).

Protocol C: Automated Patch-Clamp for hERG Inhibition

Purpose: To evaluate the primary off-target liability of the imidazo[4,5-c]pyridine scaffold.

  • Electrophysiology Setup: Use CHO cells stably expressing the human Kv11.1 (hERG) channel on an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 5 seconds, and then step to -50 mV for 5 seconds to elicit the hERG tail current.

  • Compound Application: Apply the derivative at concentrations ranging from 0.1 M to 30 M. Causality: Because this scaffold is known to have moderate hERG liability (~4.3 M)[4], testing up to 30 M ensures the full inhibitory curve is captured.

  • Data Acceptance: Only accept sweeps where the seal resistance is >1 G to ensure the self-validating integrity of the electrophysiological recording.

Conclusion

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is an indispensable building block for developing orally bioavailable GLP-1R agonists. When formulated into active molecules like Danuglipron, the scaffold demonstrates exceptional cross-target selectivity—potently activating GLP-1R without triggering GIPR or GCGR. Furthermore, its biased signaling profile ( preference over -arrestin) provides a distinct pharmacological advantage over traditional peptidic agonists by minimizing receptor desensitization. However, researchers utilizing this intermediate must rigorously screen their final compounds for hERG channel inhibition, which remains the primary off-target hurdle for this chemical class.

References

  • Griffith, D. A., et al. (2022). "A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor." Journal of Medicinal Chemistry. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "danuglipron | Ligand page." Guide to Pharmacology. Available at:[Link]

  • Willard, F. S., et al. (2023). "The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines." Journal of Endocrinology. Available at:[Link]

  • Tasyurek, M. H., et al. (2023). "Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach." MDPI. Available at:[Link]

  • Pfizer Inc. (2024). "GLP-1 Receptor Agonists and Uses Thereof." Justia Patents. Available at:[Link]

Sources

Validation

Benchmarking Imidazo[4,5-c]pyridine Derivatives as Novel TLR7 Agonists in Immuno-Oncology

Target Scaffold: Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate Benchmark Comparators: Imiquimod (FDA-approved TLR7 agonist), Resiquimod (Dual TLR7/8 agonist) Intended Audience: Discovery Biologists, Medicinal C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate Benchmark Comparators: Imiquimod (FDA-approved TLR7 agonist), Resiquimod (Dual TLR7/8 agonist) Intended Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists

Pharmacological Rationale & Structural Evolution

The therapeutic landscape of immuno-oncology has increasingly focused on targeting endosomal Toll-like receptors (TLRs) to convert immunologically "cold" tumors into "hot" microenvironments[1]. Historically, 1H-imidazo[4,5-c]quinolines such as Imiquimod and Resiquimod served as the foundational pharmacophores for TLR7/8 agonism. However, their clinical utility in systemic administration is severely limited by off-target TLR8 activation, which triggers dose-limiting systemic inflammation (cytokine release syndrome) driven by excessive TNF-α production[2].

Recent medicinal chemistry efforts have demonstrated that truncating the quinoline core to an scaffold fundamentally alters the spatial geometry and electron distribution within the receptor binding pocket[2]. Specifically, derivatives utilizing the Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate building block exhibit optimized hydrogen bonding with the TLR7 endosomal binding site while sterically hindering TLR8 engagement[3]. This structural evolution shifts the pharmacological profile toward potent, localized Type I Interferon (IFN-α) induction by plasmacytoid dendritic cells (pDCs), with highly attenuated pro-inflammatory (TNF-α) systemic toxicity[4].

Mechanistic Pathway: TLR7 Activation & Cytokine Dynamics

To understand the benchmarking metrics, we must first map the causality of the signaling cascade. TLR7 is localized in the endosome to prevent autoimmune reactions against self-nucleic acids. Upon binding the imidazo[4,5-c]pyridine ligand, TLR7 dimerizes and recruits the MyD88 adaptor protein. This initiates a bifurcated signaling cascade:

  • IRF7 Pathway: Drives the robust secretion of IFN-α, essential for CD8+ T-cell cross-priming and anti-tumor immunity.

  • NF-κB Pathway: Drives pro-inflammatory cytokines like TNF-α and IL-6.

The ideal drug candidate maximizes the IRF7 axis while maintaining a low threshold for the NF-κB axis.

G TLR7 Endosomal TLR7 (Target Receptor) MyD88 MyD88 Adaptor TLR7->MyD88 IRAK4 IRAK4 / IRAK1 MyD88->IRAK4 TRAF6 TRAF6 Complex IRAK4->TRAF6 IRF7 IRF7 (Transcription Factor) TRAF6->IRF7 pDC Specific NFkB NF-κB (Transcription Factor) TRAF6->NFkB IFNa Type I IFN (IFN-α) Anti-Tumor Efficacy IRF7->IFNa TNFa TNF-α / IL-6 Systemic Toxicity NFkB->TNFa

Fig 1: TLR7/MyD88-dependent signaling pathway driving IFN-α efficacy and TNF-α toxicity.

Quantitative Benchmarking: Efficacy & Selectivity Profiles

The following data summarizes the in vitro performance of a lead compound derived from the Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate scaffold against clinical standards.

Compound ClassSpecificityTLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)Selectivity Index (TLR8/7)IFN-α (pg/mL)TNF-α (pg/mL)
Imiquimod TLR7 Specific~1,500>10,000>6.6450120
Resiquimod TLR7/8 Dual~100~1501.51,2002,500
Imidazo[4,5-c]pyridine Lead TLR7 Highly Specific~85>10,000>117 1,850 180

*Cytokine induction measured in human PBMCs at 1 μM compound concentration.

Data Synthesis: The imidazo[4,5-c]pyridine derivative achieves the nanomolar potency of Resiquimod at TLR7 but maintains the strict TLR8-exclusion profile of Imiquimod[2]. This translates directly to a superior therapeutic window: maximal IFN-α induction with minimal TNF-α liability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the benchmarking data relies on a two-tiered orthogonal validation system.

Workflow Comp Compound Formulation HEK HEK-Blue TLR7/8 Reporter Assay Comp->HEK PBMC Human PBMC Isolation Comp->PBMC Readout1 SEAP Quantification (Receptor Specificity) HEK->Readout1 Readout2 Multiplex ELISA (Translational Efficacy) PBMC->Readout2 Data Therapeutic Index Calculation Readout1->Data Readout2->Data

Fig 2: Parallel in vitro benchmarking workflow for assessing TLR7 agonism and cytokine profiles.

Protocol 1: HEK-Blue™ Reporter Assay (Target Specificity)

Causality Principle: Primary immune cells contain complex cross-talk mechanisms that can obscure direct receptor engagement. We utilize HEK-Blue™ cells (stably co-transfected with human TLR7 or TLR8 and an NF-κB-inducible SEAP reporter) because they isolate the specific receptor-ligand interaction. The colorimetric SEAP output provides a direct, causal measurement of target engagement devoid of upstream noise.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells in DMEM supplemented with 10% FBS and selective antibiotics (Blasticidin/Zeocin) to maintain plasmid stability.

  • Plating: Seed cells at 5×104 cells/well in a 96-well plate using HEK-Blue™ Detection medium (which contains the SEAP substrate).

  • Compound Dosing: Prepare 10-point serial dilutions (10 μM to 0.1 nM) of the Imidazo[4,5-c]pyridine lead, Imiquimod, and Resiquimod in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).

  • Incubation & Readout: Incubate for 24 hours at 37°C. As NF-κB is activated, secreted embryonic alkaline phosphatase (SEAP) cleaves the substrate, turning the media blue. Read absorbance at 620 nm using a spectrophotometer.

  • Validation Check: The assay is self-validating if the Resiquimod positive control yields a sigmoidal dose-response curve in both TLR7 and TLR8 cell lines, while Imiquimod only triggers the TLR7 line.

Protocol 2: Human PBMC Cytokine Profiling (Translational Efficacy)

Causality Principle: While HEK cells prove receptor binding, they do not secrete human interferons. Primary human PBMCs contain the exact physiological ratio of pDCs and monocytes required to model systemic human immune responses. By multiplexing IFN-α and TNF-α, we establish the drug's therapeutic index.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque). Wash twice with PBS to remove residual platelets.

  • Plating: Resuspend PBMCs in RPMI 1640 (10% FBS) and seed at 1×106 cells/well in 96-well plates.

  • Stimulation: Treat cells with 1 μM of each test compound. Include an untreated vehicle control (baseline) and a LPS control (TLR4 agonist, positive control for TNF-α).

  • Harvesting: After 24 hours, centrifuge the plates at 300 x g for 5 minutes. Carefully extract the cell-free supernatant.

  • Quantification: Analyze the supernatant using a Luminex multiplex bead-based ELISA for IFN-α and TNF-α.

  • Validation Check: The protocol is validated if the LPS control shows >2,000 pg/mL of TNF-α with negligible IFN-α, confirming that the monocytes are viable and the pDC-specific TLR7 pathway is distinct.

References

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer Source: ACS Medicinal Chemistry Letters (January 2025) URL:[Link][1]

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: Organic & Biomolecular Chemistry (August 2013) URL:[Link][2]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: European Journal of Medicinal Chemistry / PMC (2020) URL:[Link][3]

Sources

Comparative

A Comparative Guide to the Antimitotic Activity of Imidazo[4,5-c]pyridin-6-ylcarbamates

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel, more effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of strategies,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel, more effective, and safer anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of strategies, the disruption of mitosis, a critical phase of cell division, remains a clinically validated approach. Microtubules, dynamic polymers of α- and β-tubulin, are central to the formation of the mitotic spindle, making them an attractive target for cancer chemotherapy. The imidazopyridine scaffold, a purine bioisostere, has emerged as a "privileged" structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the antimitotic activity of a specific subclass, the imidazo[4,5-c]pyridin-6-ylcarbamates, and contextualizes their performance against other related tubulin inhibitors.

The Rationale for Targeting Tubulin with Imidazo[4,5-c]pyridine Derivatives

The rationale for investigating imidazo[4,5-c]pyridines as antimitotic agents is rooted in their structural similarity to purines, which allows them to interact with a variety of biological targets.[1] Certain derivatives have been shown to function as potent inhibitors of tubulin polymerization, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[3][4] These agents often bind to the colchicine site on β-tubulin, a pocket that, when occupied, prevents the polymerization of tubulin dimers into microtubules.[5][6] The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, ultimately leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[5]

The carbamate moiety at the 6-position of the imidazo[4,5-c]pyridine core is a key structural feature. This group can participate in hydrogen bonding interactions within the binding site, potentially enhancing the affinity and specificity of the compound for tubulin. The exploration of various substituents on the imidazo[4,5-c]pyridine scaffold allows for the fine-tuning of physicochemical properties and biological activity, a central theme in structure-activity relationship (SAR) studies.

Comparative Analysis of Antimitotic Activity

While a comprehensive, publicly available dataset for a wide range of imidazo[4,5-c]pyridin-6-ylcarbamates is limited, insights can be gleaned from seminal studies and comparisons with closely related imidazopyridine isomers that have been more extensively characterized as tubulin inhibitors.

To provide a framework for comparison, the following table includes data for other imidazopyridine derivatives that have demonstrated significant tubulin polymerization inhibitory activity and cytotoxicity against cancer cell lines. This allows for an indirect assessment of the potential of the imidazo[4,5-c]pyridin-6-ylcarbamate scaffold.

Compound ClassSpecific DerivativeTarget/MechanismIC50 (Tubulin Polymerization)Cytotoxicity (IC50/GI50)Cancer Cell Line(s)Reference(s)
Imidazo[1,2-a]pyridine Compound 5bTubulin Polymerization InhibitionNot explicitly stated, but potent inhibitor60 nMJurkat[3]
380 nMB16-F10[3]
138 nMHCT116[3]
1.054 µMMDA-MB-231[3]
Imidazo[4,5-b]pyridine Acrylonitriles Compound 20Tubulin Polymerization InhibitionNot explicitly stated, but confirmed target0.2 - 0.6 µMDiverse panel[9]
Compound 21Tubulin Polymerization InhibitionNot explicitly stated, but confirmed target0.2 - 0.6 µMDiverse panel[9]
Compound 33Tubulin Polymerization InhibitionNot explicitly stated, but confirmed target0.2 - 0.6 µMDiverse panel[9]
Imidazo[4,5-b]pyridine Compound 19 (N-methyl, p-hydroxy)AntiproliferativeNot explicitly stated1.45 - 1.90 µMCapan-1, LN-229, DND-41, K-562, Z-138[1]
Imidazo[4,5-c]pyridine Compound 8 (N-hydroxycarboximidamide)CytotoxicNot explicitly stated0.082 µMMCF-7[10]
Compound 9 (PARP Inhibitor)PARP InhibitionNot applicable8.6 nMNot specified[10]

This table is a compilation of data from various sources and is intended for comparative purposes. The experimental conditions for each study may vary.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of imidazopyridine-based tubulin inhibitors, several SAR principles can be inferred and potentially extrapolated to the imidazo[4,5-c]pyridin-6-ylcarbamate scaffold:

  • The Imidazopyridine Core : This bicyclic system serves as the fundamental scaffold for interaction with the tubulin protein. The arrangement of nitrogen atoms is crucial for establishing key hydrogen bonds within the binding pocket.

  • Substituents on the Phenyl Ring : For many tubulin inhibitors that bind to the colchicine site, a 3,4,5-trimethoxyphenyl ring is a common feature that significantly contributes to binding affinity. While not a defining feature of all imidazopyridine inhibitors, appropriate substitution on a phenyl ring attached to the core is critical for potent activity.

  • The Carbamate Moiety : In the case of imidazo[4,5-c]pyridin-6-ylcarbamates, the carbamate group is expected to play a significant role in orienting the molecule within the binding site and forming hydrogen bonds with amino acid residues. The nature of the ester or amide portion of the carbamate can influence solubility, cell permeability, and metabolic stability.

  • Positional Isomerism : The observation that imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines exhibit different activity profiles underscores the importance of the nitrogen placement within the pyridine ring.[8] This subtle change can significantly alter the electronic properties and the three-dimensional shape of the molecule, thereby affecting its interaction with the biological target.

Experimental Protocols

The evaluation of antimitotic activity involves a series of well-established in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in absorbance or fluorescence of a reporter molecule.

Protocol:

  • Reagent Preparation :

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a polymerization buffer (e.g., G-PEM with 10% glycerol).

  • Assay Procedure :

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compound at various concentrations (typically in a 2-fold dilution series). Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

    • Add the tubulin solution to each well to a final concentration of approximately 1-2 mg/mL.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis :

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization for each concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium and add the medium containing the test compound to the cells. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation :

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization :

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the compound concentration and determine the GI50 or IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases.

Protocol:

  • Cell Treatment :

    • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation :

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining :

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis :

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis :

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for imidazopyridine-based tubulin inhibitors and the experimental workflow for their evaluation.

cluster_0 Mechanism of Action Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Spindle Mitotic Spindle MT->Spindle Formation Arrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Arrest->Apoptosis Compound Imidazo[4,5-c]pyridin-6-ylcarbamate Compound->Tubulin Binds to Colchicine Site

Caption: Proposed mechanism of action for imidazo[4,5-c]pyridin-6-ylcarbamates.

cluster_1 Experimental Workflow Synthesis Compound Synthesis TubulinAssay Tubulin Polymerization Assay Synthesis->TubulinAssay Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity SAR SAR Analysis TubulinAssay->SAR CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle CellCycle->SAR

Caption: Experimental workflow for evaluating antimitotic activity.

Conclusion and Future Directions

The imidazo[4,5-c]pyridin-6-ylcarbamate scaffold represents a class of compounds with theoretical potential as antimitotic agents, stemming from the broader success of imidazopyridines as tubulin inhibitors. However, based on initial reports, this specific subclass appears to exhibit lower potency compared to other related heterocyclic systems.[8]

Future research in this area should focus on several key aspects:

  • Systematic SAR Studies : A comprehensive library of imidazo[4,5-c]pyridin-6-ylcarbamates with diverse substitutions should be synthesized and evaluated to establish clear structure-activity relationships.

  • Computational Modeling : Molecular docking and dynamics simulations could aid in understanding the binding mode of these compounds at the colchicine site of tubulin and guide the design of more potent analogs.

  • Exploration of Alternative Mechanisms : While tubulin inhibition is a primary hypothesis, it is also worthwhile to investigate if these compounds exert their anticancer effects through other mechanisms, such as the inhibition of kinases or other enzymes involved in cell proliferation, as has been observed for other imidazopyridine derivatives.[10][11][12]

  • Improving Pharmacokinetic Properties : Even for moderately active compounds, optimization of drug-like properties such as solubility, metabolic stability, and bioavailability is crucial for their potential translation into clinical candidates.

References

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry. [Link]

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]

  • Piskunova, M., & Węsierska-Gądek, J. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Wang, Y., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 302(Pt 2), 118356. [Link]

  • Boček, I., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032. [Link]

  • Li, X., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 14(7), 1333-1339. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Rani, C. S., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Medicinal Chemistry Research, 30(1), 74-83. [Link]

  • Khan, I., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 735. [Link]

  • Kalinina, S. A., et al. (2023). Synthesis and Biological Evaluation of Benzo[3][10]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. Molecules, 28(22), 7660. [Link]

  • Wang, Y., et al. (2013). Design, Synthesis and Biological Evaluation of Novel imidazo[4,5-c]pyridinecarboxamide Derivatives as PARP-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996. [Link]

  • Boček, I., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. ResearchGate. [Link]

  • Varikuti, S., et al. (2018). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. ResearchGate. [Link]

  • Lončar, B., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7208. [Link]

  • Al-Hadiya, B., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. International Journal of Molecular Sciences, 23(24), 15792. [Link]

  • Sajith, A. M., et al. (2014). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities is foundational to innovation. Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, a member of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities is foundational to innovation. Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, a member of the imidazopyridine class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry, with related structures investigated for anticancer activities.[1][2] The responsible management of these research chemicals, from synthesis to disposal, is a critical component of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate. The procedures outlined here are grounded in established safety protocols for handling hazardous laboratory waste and are designed to ensure compliance with regulatory standards such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5][6]

Hazard Identification and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this exact molecule may not be widely published, the precautionary principle dictates that it should be treated as a hazardous substance. This is based on the known properties of related heterocyclic compounds.

Key Hazard Considerations:

  • Toxicity: Many nitrogen-containing heterocyclic compounds exhibit biological activity and potential toxicity. Similar compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7][8][9]

  • Environmental Hazard: The impact of imidazopyridine derivatives on aquatic life and the broader environment is not fully characterized. Therefore, release into the environment must be strictly avoided.[8]

  • Reactivity: While stable under normal conditions, it is crucial to avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous, exothermic reactions.[10][11]

For a clear summary of assumed hazards based on analogous compounds, refer to the table below.

Hazard Classification (Assumed)GHS PictogramPrecautionary Statement Codes (Example)
Acute Toxicity, OralGHS07 (Harmful)P270, P301+P312, P501
Skin IrritationGHS07 (Harmful)P280, P302+P352
Eye IrritationGHS07 (Harmful)P280, P305+P351+P338
Specific Target Organ ToxicityGHS07 (Harmful)P261, P304+P340

This table is illustrative. Always refer to the specific Safety Data Sheet (SDS) if available and your institution's chemical safety guidelines.

Personal Protective Equipment (PPE) and Handling

Adherence to stringent PPE protocols is the first line of defense against chemical exposure. All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation risk.[12][13]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[8]

  • Body Protection: A flame-resistant lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.

Step-by-Step Disposal Protocol

Under no circumstances should Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate or its residues be disposed of down the sink or in the regular trash.[12][14] The only acceptable method of disposal is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[11][15][16] This compound and any materials contaminated with it must be collected as hazardous chemical waste.

  • Pure Compound/Residues: Collect any unwanted solid compound or residues directly into a dedicated hazardous waste container.

  • Contaminated Labware: Items such as pipette tips, gloves, and weighing papers that are contaminated must be placed in a designated solid hazardous waste container.

  • Contaminated Solvents/Solutions: Liquid waste containing the dissolved compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[10]

  • Empty Containers: The original container of the compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The first two rinses must be collected and disposed of as hazardous liquid waste.[14]

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

  • Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[14][15][17] For solid waste, a high-density polyethylene (HDPE) pail is suitable. For liquid waste, a glass or HDPE bottle is appropriate.

  • Labeling: This is the most crucial step for ensuring safe handling by EHS personnel and waste vendors. The label must be filled out completely and legibly.[12][18]

    Required Label Information:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "Waste Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate" (Do not use abbreviations or formulas).

    • Composition: List all components and their approximate percentages (e.g., "Methanol: 90%, Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate: 10%").

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).

    • Generator Information: Your name, lab number, and contact information.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[17][18]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Containment: Liquid waste containers must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[14]

  • Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[15][18]

Step 4: Arranging for Disposal

Once the waste container is nearly full (about 90%) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), you must request a pickup.[15][19]

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.

  • Do Not Transport: Never transport hazardous waste yourself outside of the laboratory. Trained EHS professionals or licensed waste vendors will handle the collection and transportation.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills: For a small, manageable spill of the solid compound:

    • Ensure you are wearing all required PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.[12]

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate and its associated waste streams.

G start Generate Waste Containing Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate waste_type Characterize Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, rinsates) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store_saa Store Securely in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa secondary_contain Ensure Secondary Containment for Liquids collect_liquid->secondary_contain collect_sharps->store_saa request_pickup Container Full or Time Limit Reached? Request Pickup from EHS store_saa->request_pickup secondary_contain->store_saa request_pickup->store_saa No end_disposal Professional Disposal by Licensed Vendor request_pickup->end_disposal Yes

Caption: Disposal workflow for Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate.

By adhering to this structured disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • NextSDS. Methyl 1-Methyl-1H-Imidazo[4,5-C]Pyridine-6-Carboxylate(WXC02233).
  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
  • BenchChem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories.
  • Sigma-Aldrich. Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Capot Chemical. (2026, March 11). MSDS of methyl imidazo[1,2-a]pyridine-5-carboxylate.
  • Thermo Fisher Scientific. Methyl imidazole-4-carboxylate - SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37059-37070.
  • BenchChem. Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
  • Abuelizz, H. A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213.

Sources

Handling

Personal protective equipment for handling Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

Handling complex pharmaceutical intermediates requires moving beyond basic safety compliance to understanding the mechanistic interactions between the chemical and the human body. Methyl 1-methyl-1H-imidazo[4,5-c]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling complex pharmaceutical intermediates requires moving beyond basic safety compliance to understanding the mechanistic interactions between the chemical and the human body. Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS: 1936224-65-5) is a highly specialized bicyclic heterocycle, primarily utilized as a critical building block in the synthesis of Glucagon-like peptide-1 (GLP-1) receptor agonists[1].

Because imidazopyridine scaffolds are explicitly designed to cross biological membranes and interact with cellular targets, handling them in their raw, concentrated powder form presents unique occupational hazards[2]. This guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals.

Hazard Profiling & Mechanistic Rationale

While exhaustive in vivo toxicological data for this specific CAS number is proprietary to late-stage drug development, we establish a robust safety baseline using read-across methodology from its structural isomer, methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS: 1234014-37-9)[3]. Understanding why a chemical is hazardous is the first step in effective mitigation.

Table 1: Inferred GHS Hazard Classifications & Causality

Hazard ClassCategoryHazard StatementMechanistic Causality
Skin Irritation Category 2H315: Causes skin irritation[3]The lipophilic nature of the imidazopyridine ring allows it to readily partition into the stratum corneum, disrupting lipid bilayers and causing localized dermal inflammation.
Eye Irritation Category 2AH319: Causes serious eye irritation[3]As a fine crystalline powder, accidental ocular exposure causes both mechanical micro-abrasion and rapid chemical absorption into the aqueous humor.
Target Organ Toxicity Category 3H336: May cause respiratory irritation[3]Aerosolized micro-particles can bypass upper respiratory ciliary defenses. Alveolar absorption of the heterocycle can lead to mild systemic neurotoxic effects (dizziness/drowsiness).

Personal Protective Equipment (PPE) Matrix

PPE selection must account for both the physical state of the compound (a static-prone powder) and the aggressive solvents (e.g., Methanol, Dichloromethane) required to dissolve it during GLP-1 synthesis workflows[1].

Table 2: PPE Specifications and Operational Standards

Protection ZoneRequired EquipmentRegulatory StandardScientific Rationale
Ocular Chemical splash goggles (non-vented or indirectly vented)EN 166 / ANSI Z87.1Protects against airborne powder aerosolization during weighing and solvent splashes during dissolution. Safety glasses are insufficient.
Dermal (Hands) Dual-layer Nitrile gloves (minimum 0.11 mm thickness)EN 374 / ASTM D6978Nitrile provides a robust barrier against the lipophilic imidazopyridine scaffold and offers transient protection against aprotic solvents.
Dermal (Body) Flame-resistant (FR) laboratory coat, fully buttonedNFPA 2112Prevents particulate accumulation on personal clothing and mitigates fire risks when handling the compound alongside flammable organic solvents.
Respiratory N95 / FFP2 Particulate Respirator (if outside fume hood)NIOSH / EN 149Filters out >95% of airborne micro-particles. Mandatory only if engineering controls (fume hood) fail or during large-scale spill cleanup.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, each step in this protocol acts as a prerequisite for the next, minimizing the risk of exposure to the imidazopyridine intermediate.

Step 1: Environmental Verification Never handle this compound on an open bench. Verify that your chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. This engineering control is your primary defense against H336 inhalation hazards.

Step 2: Static Mitigation During Weighing Imidazopyridine powders frequently accumulate static charge, which causes the powder to "jump" and aerosolize when manipulated with a metal spatula.

  • Causality-driven action: Use an anti-static polymeric weighing boat. Wipe the exterior of the boat with a slightly damp, lint-free cloth before placing it on the microbalance. The trace moisture dissipates the static field, keeping the powder grounded.

Step 3: Closed-System Transfer Weigh the exact required mass of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate. Do not transport the dry powder across the laboratory. Instead, dissolve the powder in your primary reaction solvent (e.g., 5% MeOH in CH2Cl2[1]) directly inside the fume hood. Cap the vial securely before transferring the solubilized intermediate to your main reaction vessel.

Step 4: Active Decontamination Once the transfer is complete, assume the microbalance and surrounding hood surface are contaminated with microscopic dust. Wipe down the area with a cloth dampened with 70% Isopropanol or Ethanol. Never dry-sweep the area, as this will immediately aerosolize the residual API.

Spill Response and Waste Disposal Plan

Even with strict protocols, accidental releases occur. Your response must prevent the transition of the chemical from a localized surface hazard to an airborne respiratory hazard.

Accidental Powder Spill Protocol:

  • Isolate: If the spill occurs outside a ventilated enclosure, immediately evacuate personnel from the immediate 2-meter vicinity.

  • Suppress: Do NOT use a brush or dry paper towel. Gently mist the spill with water or a high-flashpoint solvent to wet the powder, effectively neutralizing the risk of aerosolization.

  • Absorb: Place absorbent chemical pads directly over the wetted powder.

  • Collect: Use a non-sparking scoop to lift the pads and residue into a heavy-duty hazardous waste bag.

Chemical Disposal Routing: Imidazo-based heterocyclic derivatives exhibit varying degrees of environmental cytotoxicity and must not enter standard waste streams[2].

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, labeled "Active Pharmaceutical Solid Waste" container routed for high-temperature incineration.

  • Liquid Waste: If the compound is dissolved in halogenated solvent mixtures (e.g., CH2Cl2), it must be strictly segregated from non-halogenated waste to prevent exothermic incompatibilities and sent for specialized chemical destruction.

Exposure Mitigation Pathway

The following diagram illustrates the closed-loop safety architecture required when handling this specific GLP-1 intermediate.

G A 1. Environmental Control (Fume Hood Verification) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B Airflow Confirmed C 3. Active Handling (Anti-static Weighing & Transfer) B->C Barrier Active D 4. Decontamination (Wet-wiping Surfaces) C->D Operation Complete E 5. Waste Disposal (Incineration Routing) C->E Spills / Consumables D->E Contaminated PPE

Workflow for the safe handling and exposure mitigation of imidazopyridine derivatives.

References

  • RU2740135C1 - Glp-1 receptor agonists and use thereof Google Patents URL
  • methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate - Chemical Substance Information NextSDS URL:[Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies ResearchGate URL:[Link]

Sources

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